4-Ethoxybenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIRPAUJXANCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204431 | |
| Record name | p-Ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55836-71-0, 27043-22-7 | |
| Record name | 4-Ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ar-ethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethoxybenzamide chemical properties and structure
An In-depth Technical Guide to 4-Ethoxybenzamide: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key physicochemical data, details experimental methodologies for its synthesis and analysis, and presents this information in a clear and accessible format, including structured data tables and workflow diagrams.
Chemical Structure and Identification
This compound is an aromatic organic compound belonging to the benzamide family. Structurally, it consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a carboxamide group (-CONH₂) at the para (1,4) positions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 55836-71-0[1][2][3][4][5] |
| Molecular Formula | C₉H₁₁NO₂[2] |
| Linear Formula | C₂H₅OC₆H₄CONH₂[3][4] |
| SMILES String | CCOc1ccc(cc1)C(N)=O[3][4] |
| InChI | 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1][3][4] |
| InChIKey | AZEIRPAUJXANCS-UHFFFAOYSA-N[1][3][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in synthesis, and potential biological activity. A summary of these properties is presented below.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | [2][3][4] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 208-210 °C (lit.) | [3][4][5] |
| Boiling Point (Predicted) | 307.7 ± 15.0 °C | [5][6] |
| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [5][6] |
| Flash Point | 159 °C | [6] |
| pKa (Predicted) | 16.36 ± 0.50 | [5][6] |
| Solubility | Soluble in many organic solvents like alcohols and chlorinated hydrocarbons. | [6] |
| Storage Temperature | Room Temperature, sealed in a dry environment. | [5][6] |
Experimental Protocols
Synthesis of this compound
Methodology: Synthesis from 4-Ethoxybenzoyl Chloride
-
Preparation of 4-Ethoxybenzoyl Chloride: 4-Ethoxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield 4-ethoxybenzoyl chloride. The reaction is typically performed under reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Amidation: The crude 4-ethoxybenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran or diethyl ether). The solution is then added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.
-
Workup and Purification: The resulting precipitate, this compound, is collected by vacuum filtration. The solid is washed with cold water to remove any ammonium chloride and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Caption: A logical workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using various spectroscopic and chromatographic techniques.
Methodology: Analytical Workflow
-
Sample Preparation: A small amount of the synthesized this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. For Mass Spectrometry (MS), the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.
-
IR Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the C-O stretch of the ether.
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the compound. A suitable mobile phase and column are selected to achieve good separation of the product from any impurities.
Caption: A typical workflow for the analytical characterization of this compound.
Spectroscopic Data
Spectroscopic data for this compound is available through various chemical databases.[1] This data is essential for the structural elucidation and confirmation of the compound. Available spectral information includes:
-
¹H NMR Spectra: Proton NMR data is available, which helps in identifying the different types of protons in the molecule.[1]
-
¹³C NMR Spectra: Carbon NMR data provides information about the carbon skeleton of the molecule.[1]
-
Mass Spectrometry (GC-MS): Mass spectral data, including top peaks at m/z 121, 165, and 149, are available.[1]
-
IR Spectra (ATR-IR): Infrared spectroscopy data helps in confirming the presence of key functional groups.[1]
-
Raman Spectra: Raman spectral data is also available for this compound.[1]
Safety Information
Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful.[3][4]
-
Precautionary Statements: It is advised to not breathe the dust and to avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[3][4]
-
Storage Class: It is classified under storage class 11 for combustible solids.[3][4]
Conclusion
This compound is a well-characterized compound with established physicochemical properties and structural identifiers. Its synthesis can be achieved through standard organic chemistry methodologies, and its identity and purity can be confirmed using a range of analytical techniques. The availability of comprehensive spectroscopic data aids in its unambiguous identification. Researchers and scientists working with this compound should adhere to the recommended safety precautions to ensure safe handling. This guide serves as a valuable technical resource for professionals engaged in research and development involving this compound.
References
An In-depth Technical Guide to 4-Ethoxybenzamide (CAS: 55836-71-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxybenzamide, identified by the CAS number 55836-71-0, is a chemical compound belonging to the benzamide family.[1][2] This technical guide provides a comprehensive overview of its known chemical and physical properties, a putative synthesis protocol, and safety information. While direct biological activity and its role in signaling pathways are not extensively documented in current literature, this paper aims to consolidate the available data to support its use in chemical synthesis and to serve as a foundational document for future research and drug development endeavors.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source |
| CAS Number | 55836-71-0 | [1][2] |
| Molecular Formula | C9H11NO2 | [1][2] |
| Linear Formula | C2H5OC6H4CONH2 | [3] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| Melting Point | 208-210 °C | [1][3] |
| Boiling Point (Predicted) | 307.7±15.0 °C | [1] |
| Density (Predicted) | 1.111±0.06 g/cm3 | [1] |
| Appearance | White to off-white solid | [1] |
| pKa (Predicted) | 16.36±0.50 | [1] |
| InChI Key | AZEIRPAUJXANCS-UHFFFAOYSA-N | [3] |
| SMILES | CCOc1ccc(cc1)C(N)=O | [3] |
Synthesis
Putative Experimental Protocol: Synthesis of this compound from 4-Ethoxybenzoyl Chloride
Materials:
-
4-Ethoxybenzoyl chloride
-
Ammonium hydroxide (concentrated solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight excess of concentrated ammonium hydroxide (e.g., 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications and Biological Activity
The primary documented application for this compound is in chemical synthesis studies.[1][4] It can serve as a building block or intermediate in the preparation of more complex molecules.
A comprehensive search of scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. While some complex benzamide derivatives have been investigated for a range of biological activities, including as enzyme inhibitors or receptor modulators, such data is not available for this specific compound. Therefore, its potential in drug development remains unexplored.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] The following GHS hazard information should be considered when handling this compound.
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations. |
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Logical Relationship of Physicochemical Properties
The properties of this compound are interconnected and dictate its behavior and potential applications.
Caption: Interrelation of the structural, physical, and chemical properties of this compound.
Conclusion
This compound is a well-characterized small molecule with defined physicochemical properties. While its primary current use is as a synthetic intermediate, the benzamide scaffold is of significant interest in medicinal chemistry. The lack of data on its biological activity presents an opportunity for future research. This guide provides the foundational information necessary for researchers to handle, synthesize, and potentially explore the therapeutic applications of this compound. Further investigation is warranted to elucidate any potential pharmacological profile and its mechanism of action.
References
- 1. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, characterization, and derivatization of 4-ethoxybenzamide, a valuable scaffold in medicinal chemistry. It details established synthetic protocols, explores the creation of diverse derivatives, and delves into the modulation of a key signaling pathway by a class of benzamide analogs.
Core Synthesis of this compound
This compound can be efficiently synthesized through a two-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Ethoxybenzoyl Chloride
A suspension of 4-ethoxybenzoic acid in a suitable solvent such as toluene is treated with an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. The mixture is heated to reflux until the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases ceases, indicating the completion of the reaction. The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude 4-ethoxybenzoyl chloride, which is often used in the subsequent step without further purification.
Step 2: Synthesis of this compound
The crude 4-ethoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This solution is then added dropwise to a cooled (0 °C) and stirred concentrated aqueous solution of ammonia. The reaction is typically vigorous and exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-4 hours. The resulting solid precipitate, this compound, is collected by filtration, washed with cold water to remove ammonium chloride and excess ammonia, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| This compound | 4-Ethoxybenzoic Acid | 1. SOCl₂, DMF (cat.)2. Conc. NH₃(aq) | ~70-80 | 208-210 |
Characterization Data for this compound
-
¹H NMR (DMSO-d₆): δ 7.82 (d, 2H), 7.20 (br s, 1H), 6.95 (d, 2H), 4.08 (q, 2H), 1.35 (t, 3H).[1]
-
¹³C NMR (DMSO-d₆): δ 167.8, 161.7, 129.5, 126.1, 114.2, 63.4, 14.6.[2]
-
Appearance: White to off-white solid.
Synthesis of this compound Derivatives
The this compound core offers multiple sites for chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Key derivatization strategies include N-substitution of the amide, modification of the ethoxy group, and functionalization of the aromatic ring.
N-Substituted this compound Derivatives
N-substituted derivatives are readily prepared by reacting 4-ethoxybenzoyl chloride with a primary or secondary amine in the presence of a base such as triethylamine or pyridine.
Experimental Protocol: General Synthesis of N-Aryl-4-ethoxybenzamides
In a round-bottom flask, the desired aniline derivative (1.0 equivalent) and a base like triethylamine (1.2 equivalents) are dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled to 0°C. A solution of 4-ethoxybenzoyl chloride (1.0-1.1 equivalents) in DCM is then added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Hydrazide and Oxadiazole Derivatives
The carboxylic acid group of 4-ethoxybenzoic acid can be converted to a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic derivatives, such as oxadiazoles.
Experimental Protocol: Synthesis of 4-Ethoxybenzohydrazide
4-Ethoxybenzoic acid is first converted to its methyl or ethyl ester via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol. The product, 4-ethoxybenzohydrazide, typically precipitates upon cooling and can be purified by recrystallization.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesized 4-ethoxybenzohydrazide can be cyclized with various reagents to form 1,3,4-oxadiazoles. For instance, reaction with an aroyl chloride followed by cyclodehydration using a reagent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles.
Aromatic Ring Functionalization via Suzuki-Miyaura Coupling
For derivatives where the aromatic ring of this compound is functionalized, a common starting material is a halogenated precursor, such as 4-ethoxy-3-bromobenzamide. This can then undergo palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the bromo-substituted this compound (1.0 equivalent), an appropriate aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Biological Activity and Signaling Pathway Modulation
Benzamide derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of enzymes or modulators of signaling pathways. A notable example is the inhibition of the WNK-SPAK/OSR1-NCC signaling pathway by N-phenylbenzamide derivatives, which has implications for the treatment of hypertension.[3]
The WNK-SPAK/OSR1-NCC Signaling Pathway
The With-No-Lysine (WNK) kinases are key regulators of ion homeostasis. WNKs phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1, in turn, phosphorylates and activates the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to increased sodium reabsorption and can contribute to salt-sensitive hypertension.[4][5]
As depicted in the diagram, N-phenylbenzamide derivatives can act as inhibitors of SPAK, thereby blocking the downstream phosphorylation of NCC.[3] This inhibition prevents the activation of the cotransporter, leading to reduced sodium reabsorption and potentially lowering blood pressure. This mechanism of action makes this class of compounds promising candidates for the development of novel antihypertensive drugs.
Conclusion
This compound is a synthetically accessible and highly versatile scaffold. The straightforward synthesis of the core structure and the numerous available methods for its derivatization make it an attractive starting point for the development of new chemical entities with a wide range of potential therapeutic applications. The ability of benzamide derivatives to modulate key signaling pathways, such as the WNK-SPAK/OSR1-NCC cascade, underscores their importance in modern drug discovery and development. This guide provides a solid foundation for researchers and scientists to explore the rich chemistry and pharmacology of this compound and its analogs.
References
- 1. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Biological Activity of 4-Ethoxybenzamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively details the mechanism of action for 2-ethoxybenzamide (Ethenzamide), a known analgesic and anti-inflammatory agent. However, its isomer, 4-ethoxybenzamide, is not well-characterized in biological systems, and there is a significant lack of data regarding its specific mechanism of action. This guide provides the available information on this compound and presents a detailed overview of the well-studied isomer, Ethenzamide, as a comparative reference, given the potential for isomeric confusion.
This compound: Current State of Knowledge
This compound is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol .[1] It is a white to off-white solid with a melting point of 208-210 °C.[2][3] Its primary documented application is in chemical synthesis studies.[2][3] There is a notable absence of published research detailing its specific molecular targets, signaling pathways, or overall mechanism of action in biological systems.
Chemical and Physical Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C9H11NO2 | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 55836-71-0 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 208-210 °C | [2][3] |
| IUPAC Name | This compound | [4] |
Table 1: Physicochemical Properties of this compound.
Ethenzamide (2-Ethoxybenzamide): A Detailed Mechanistic Profile
In contrast to its 4-ethoxy isomer, Ethenzamide (2-ethoxybenzamide) is a widely used over-the-counter analgesic and anti-inflammatory drug, particularly in East Asia.[5][6] Its mechanism of action has been the subject of numerous studies.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action of Ethenzamide is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[5][7] Prostaglandins are lipid compounds that mediate inflammation and pain.[7] By blocking COX enzymes, Ethenzamide reduces prostaglandin production, leading to its analgesic and anti-inflammatory effects.[7][8]
Some studies suggest that Ethenzamide may exhibit a degree of selectivity for COX-2 over COX-1.[7] COX-2 is primarily involved in the inflammatory response, while COX-1 has roles in protecting the stomach lining and maintaining kidney function.[7] This potential selectivity could contribute to a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7] However, a recent in vitro study found that Ethenzamide did not inhibit COX-1 or COX-2.[9][10] This suggests that other mechanisms may also be at play.
Alternative and Contributing Mechanisms
Recent research indicates that Ethenzamide's analgesic effects may not be solely dependent on COX inhibition. A study in a rat model of pain (the formalin test) suggested that Ethenzamide exerts its effects at the spinal cord level through multiple mechanisms, including the blockade of the 5-hydroxytryptamine (5HT)2B receptor.[9][10] The same study also noted modest inhibitory effects on monoamine oxidase-A and the transient potential vanilloid 1 channel.[9][10] Ethenzamide may also have a central analgesic effect, potentially by modulating neurotransmitter activity or receptor sensitivity in the central nervous system.[7]
Signaling Pathways
The primary signaling pathway influenced by Ethenzamide's COX-inhibiting activity is the prostaglandin synthesis pathway.
Figure 1: Ethenzamide's Inhibition of the Prostaglandin Synthesis Pathway.
The potential involvement of the 5HT2B receptor suggests a role for serotonergic signaling pathways in Ethenzamide's analgesic effect.
Figure 2: Potential Blockade of the 5HT2B Receptor by Ethenzamide.
Quantitative Data
While some studies suggest COX inhibition, specific IC50 values for Ethenzamide against COX-1 and COX-2 are not consistently reported in recent literature. One study explicitly states that Ethenzamide did not exert inhibitory effects on cyclooxygenase-1 and -2.[9][10] This highlights the ongoing debate and the potential for multiple mechanisms of action.
Pharmacokinetic Parameters of Ethenzamide:
| Parameter | Value | Species | Route of Administration | Reference |
| Metabolism | Metabolized to salicylamide | In vivo | - | [6] |
| Absorption | Rapidly absorbed through the gastrointestinal tract | - | Oral | [7] |
| Distribution | Distributed throughout the body | - | Oral | [7] |
| Excretion | Metabolites excreted via the kidneys | - | Oral | [7] |
Table 2: Pharmacokinetic Profile of Ethenzamide.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibition of COX-1 and COX-2.
-
Objective: To quantify the inhibitory effect of a test compound (e.g., Ethenzamide) on the activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Hematin and L-epinephrine (co-factors).
-
Tris-HCl buffer (pH 8.0).
-
Test compound dissolved in DMSO.
-
2.0 M HCl (to terminate the reaction).
-
Internal standards (e.g., d4-PGE2).
-
Hexane/ethyl acetate for extraction.
-
LC-MS/MS system for analysis.[11]
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[11]
-
Add the COX enzyme (COX-1 or COX-2) to the mixture and incubate.[11]
-
Add the test compound (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.[11]
-
Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.[11]
-
Terminate the reaction by adding 2.0 M HCl.[11]
-
Add internal standards for quantification.[11]
-
Extract the prostaglandins using hexane/ethyl acetate.[11]
-
Analyze the concentration of the produced prostaglandin (e.g., PGE2) using LC-MS/MS.[11]
-
Calculate the percent inhibition and determine the IC50 value.
-
Figure 3: Workflow for a COX Inhibition Assay.
Western Blot for COX-2 Expression
This protocol describes how to assess the effect of a compound on the expression of COX-2 in cells.
-
Objective: To determine if a test compound alters the protein levels of COX-2 in a cellular model.
-
Materials:
-
Cell line that expresses COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).[12]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.[12]
-
Protein quantification assay (e.g., BCA assay).[13]
-
SDS-PAGE gels and electrophoresis apparatus.[13]
-
PVDF or nitrocellulose membranes.[13]
-
Blocking buffer (e.g., 5% non-fat milk in TBST).[13]
-
Primary antibody against COX-2.[14]
-
Primary antibody against a loading control (e.g., β-actin).[14]
-
HRP-conjugated secondary antibody.[15]
-
Chemiluminescent substrate.[15]
-
Imaging system.[12]
-
-
Procedure:
-
Culture and treat cells with the test compound.
-
Lyse the cells and quantify the protein concentration.[13]
-
Separate proteins by SDS-PAGE and transfer to a membrane.[13]
-
Block the membrane to prevent non-specific binding.[13]
-
Incubate with the primary antibody for COX-2.[13]
-
Wash and incubate with the HRP-conjugated secondary antibody.[15]
-
Detect the signal using a chemiluminescent substrate.[12]
-
Strip and re-probe the membrane for a loading control or use a parallel gel.[14]
-
Quantify band intensities to determine relative protein expression.[14]
-
Rat Formalin Test
This is an in vivo model to assess the analgesic properties of a compound.
-
Objective: To evaluate the analgesic effect of a test compound in a model of persistent pain.
-
Materials:
-
Male Sprague-Dawley rats.
-
5% formalin solution.
-
Observation chambers with mirrors.[16]
-
Test compound for oral or intrathecal administration.
-
-
Procedure:
-
Administer the test compound to the rats at various doses.
-
After a set time, inject a dilute formalin solution (e.g., 0.05 ml of 5% formalin) into the plantar surface of the rat's hind paw.[16]
-
Immediately place the rat in an observation chamber.[16]
-
Observe and record nociceptive behaviors (e.g., flinching, licking, or shaking of the injected paw) in two phases: the early phase (0-10 minutes) and the late phase (10-60 minutes).[17][18]
-
Compare the behavioral scores of the treated groups to a vehicle control group to determine the analgesic effect.[10]
-
Conclusion
While this compound remains a compound with limited biological characterization, its isomer, Ethenzamide, presents a more complex mechanism of action than a simple COX inhibitor. Evidence points towards a multi-target engagement, including potential central nervous system effects through serotonergic pathways. This multifaceted activity underscores the importance of detailed mechanistic studies in drug development. For researchers investigating benzamide derivatives, the case of Ethenzamide highlights the potential for subtle structural changes to result in significant differences in biological activity and suggests that a broad screening approach may be necessary to fully elucidate the mechanisms of novel compounds. Further research is required to determine if this compound possesses any of the biological activities of its 2-ethoxy isomer.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 97 55836-71-0 [sigmaaldrich.com]
- 3. This compound | 55836-71-0 [chemicalbook.com]
- 4. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Ethenzamide used for? [synapse.patsnap.com]
- 6. Ethenzamide - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 15. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Ethoxybenzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 4-Ethoxybenzamide. Intended for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound and its closely related derivatives. This information is critical for the structural elucidation and quality control of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) in ppm |
| N-Benzhydryl-4-ethoxybenzamide | CDCl₃ | 300 | 7.80 (d, 2H, J = 8.7 Hz, Ph), 7.40-7.29 (m, 10H, Ph), 6.94 (d, 2H, J = 8.7 Hz, Ph), 6.61 (brd, 1H, J = 7.5 Hz, NH), 6.47 (d, 1H, J = 7.5 Hz, CHNH), 4.10 (q, 2H, J = 6.9 Hz, OCH₂CH₃), 1.46 (t, 3H, J = 7.2 Hz, OCH₂CH₃)[1] |
| N-(tert-Butyl)-4-ethoxybenzamide | CDCl₃ | 300 | 7.69 (d, 2H, J = 8.7 Hz, Ph), 6.9 (d, 2H, J = 8.7 Hz, Ph), 5.91 (brs, 1H, NH), 4.08 (q, 2H, J = 6.9 Hz, OCH₂CH₃), 1.48-1.42 (m, 12H, C(CH₃)₃, CH₂CH₃)[1] |
| This compound (Predicted) | D₂O | 700 | Predicted data, specific shifts not provided in a table format in the source. |
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) in ppm |
| N-Benzhydryl-4-ethoxybenzamide | CDCl₃ | 75 | 166.03, 161.78, 141.65, 132.05, 128.88, 128.75, 127.53, 126.25, 114.28, 63.69, 57.39, 14.71[1] |
| N-(tert-Butyl)-4-ethoxybenzamide | CDCl₃ | 75 | 166.46, 161.73, 128.66, 126.78, 114.18, 63.64, 51.52, 28.89, 14.73[1] |
| This compound (Predicted) | D₂O | 1000 | Predicted data, specific shifts not provided in a table format in the source. |
Table 3: IR Spectroscopic Data for this compound Derivatives
| Compound | Sample Phase | Key Absorption Bands (ν_max / cm⁻¹) |
| N-Benzhydryl-4-ethoxybenzamide | KBr | 3309 (N-H), 3057, 2973, 2930, 1637 (C=O), 1532, 1493, 1297, 1250, 1041, 849, 742, 696[1] |
| N-(tert-Butyl)-4-ethoxybenzamide | KBr | 3354 (N-H), 3338, 3072, 2973, 2929, 2876, 2774, 1631 (C=O), 1607, 1545, 1506, 1451, 1318, 1255, 1217, 1178, 1119, 1046, 845, 768, 616[1] |
| This compound | ATR | Full spectrum available through a free account on SpectraBase. Key functional group absorptions are expected for N-H, C=O (amide), C-O (ether), and aromatic C-H and C=C bonds.[2] |
Table 4: Mass Spectrometry Data for this compound
| Ionization Method | Key Fragments (m/z) |
| GC-MS | The full spectrum, which would show the molecular ion and fragmentation pattern, is available via SpectraBase.[3] |
Experimental Protocols
The following sections detail the methodologies employed for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra for N-substituted this compound derivatives were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent at 25°C.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
FT-IR spectra of the solid N-substituted this compound derivatives were obtained using the KBr pellet method.[1] The absorption bands are reported in reciprocal centimeters (cm⁻¹). For this compound itself, an Attenuated Total Reflectance (ATR) IR spectrum has been recorded and is available on SpectraBase.[2]
Mass Spectrometry (MS)
Mass spectrometry data for this compound was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the separation of the compound from a mixture followed by its ionization and fragmentation to determine the mass-to-charge ratio of the parent molecule and its fragments.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to 4-Ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxybenzamide, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, purification, and analysis, and discusses the biological context of related benzamide structures.
Core Molecular and Physical Data
This compound is a benzamide derivative characterized by an ethoxy group at the para position of the benzene ring. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 55836-71-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 208-210 °C | [2] |
| Boiling Point (Predicted) | 307.7 ± 15.0 °C | [2] |
| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.36 ± 0.50 | [2] |
| InChI | 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | [3] |
| SMILES | CCOc1ccc(cc1)C(N)=O | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to ensure reproducibility in a laboratory setting.
Synthesis of this compound via Acylation
A common and efficient method for synthesizing this compound is through the acylation of ammonia (or an ammonia equivalent) using 4-ethoxybenzoyl chloride. This reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.
Materials:
-
4-Ethoxybenzoyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask to 0°C using an ice bath.
-
Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution (approximately 5.0 equivalents) dropwise to the stirred solution of 4-ethoxybenzoyl chloride over 30 minutes. Maintain the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Caption: General workflow for the synthesis of this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid. The choice of solvent is critical for effective purification.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For this compound, a mixed solvent system such as ethanol/water is often suitable.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals under vacuum or in a drying oven at an appropriate temperature to remove residual solvent.
Caption: Step-by-step process for the recrystallization of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for purity assessment.
-
Column: Newcrom R1[8]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Detection: UV at an appropriate wavelength.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
¹H NMR: Expected signals would correspond to the ethoxy protons (a triplet and a quartet), aromatic protons (two doublets), and the amide protons (a broad singlet).[3]
-
¹³C NMR: Expected signals would correspond to the carbons of the ethoxy group, the aromatic ring, and the carbonyl carbon of the amide.[3]
3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of this compound (165.19 g/mol ).[3]
Biological and Pharmacological Context
While this compound is primarily used in chemical synthesis and proteomics research, its structural isomer, 2-ethoxybenzamide (Ethenzamide), is a known analgesic and anti-inflammatory drug.[1][9]
Mechanism of Action of 2-Ethoxybenzamide (Ethenzamide)
Ethenzamide functions as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[10] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. By blocking their production, Ethenzamide exerts its therapeutic effects.[10]
Caption: Inhibition of prostaglandin synthesis by 2-Ethoxybenzamide (Ethenzamide).
This guide provides foundational technical information for professionals working with this compound, enabling its effective synthesis, purification, and analysis in a research and development context.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 55836-71-0 [chemicalbook.com]
- 3. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Separation of p-Ethoxybenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Ethenzamide - Wikipedia [en.wikipedia.org]
- 10. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of the 4-Ethoxybenzamide Scaffold
Disclaimer: Direct experimental data on the biological activities of 4-Ethoxybenzamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds, including isomers and derivatives, to infer the potential therapeutic applications of the this compound core structure. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound belonging to the benzamide class of molecules. While it is primarily utilized as a raw material and intermediate in organic synthesis, its structural motifs are present in a variety of pharmacologically active agents.[1] The exploration of its derivatives and isomers has revealed a range of biological activities, suggesting that the this compound scaffold could serve as a valuable starting point for the design and development of novel therapeutics. This technical guide will synthesize the available information on these related compounds to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Potential Therapeutic Areas
Based on the activities of its structural analogs, the this compound scaffold may be relevant in the following therapeutic areas:
-
Anti-inflammatory and Analgesic Effects: Drawing parallels from its isomer, 2-ethoxybenzamide.
-
Metabolic Diseases: As suggested by derivatives that inhibit Protein Tyrosine Phosphatase 1B (PTP1B).
-
Oncology: Based on the anticancer properties of various benzamide derivatives.
-
Infectious Diseases: Inferred from the antimicrobial and antiamoebic activities of related compounds.
Anti-inflammatory and Analgesic Activity: Insights from 2-Ethoxybenzamide (Ethenzamide)
The most well-documented biological activity related to the ethoxybenzamide structure comes from the isomer of this compound, 2-ethoxybenzamide, commonly known as ethenzamide. Ethenzamide is an established non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Ethenzamide exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX pathway, ethenzamide reduces the production of these pro-inflammatory mediators.
Signaling Pathway
The signaling pathway affected by ethenzamide is depicted below:
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through an enzyme-linked immunosorbent assay (ELISA) that measures the production of prostaglandin E2 (PGE2).
-
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzymes are prepared. The test compound (e.g., an ethoxybenzamide derivative) is dissolved in a suitable solvent, typically DMSO, and serially diluted.
-
Reaction Incubation: The enzyme is pre-incubated with the test compound or a vehicle control for a specified period (e.g., 10 minutes at 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes. The reaction is allowed to proceed for a set time.
-
Quantification of Prostaglandin E2 (PGE2): The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Potential in Metabolic Diseases: PTP1B Inhibition
Derivatives of 2-ethoxybenzamide have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity.
Mechanism of Action
PTP1B dephosphorylates the insulin receptor, thereby attenuating the insulin signaling cascade. Inhibition of PTP1B enhances insulin sensitivity, leading to increased glucose uptake by cells.
Quantitative Data for a 2-Ethoxy-4-(methoxymethyl)benzamide Derivative
| Compound ID | Target | Assay Type | IC50 (µM) |
| 10m | PTP1B | Enzymatic Assay | 0.07 |
Data sourced from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives.
Signaling Pathway
The role of PTP1B in insulin signaling and its inhibition is illustrated below:
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This colorimetric assay measures the dephosphorylation of a substrate by PTP1B.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT). Dilute recombinant human PTP1B enzyme in the buffer. Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP).
-
Inhibitor Preparation: Dissolve the test compound (e.g., an ethoxybenzamide derivative) in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Assay Procedure:
-
Add the serially diluted inhibitor or a control to the wells of a 96-well plate.
-
Add the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPP working solution.
-
Incubate for 30 minutes at 37°C.
-
-
Data Acquisition: Measure the absorbance at 405 nm. The product of the reaction, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.[1]
Anticancer Potential: Insights from Benzamide Derivatives
Derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid, which share the benzamide core, have demonstrated anticancer activity. These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis.
Mechanism of Action
While the exact mechanisms for all derivatives are not fully elucidated, some have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is implicated in cell proliferation and migration in cancer.
Quantitative Data for Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| H4 | MCF-7 (Breast) | MTT Assay | 27.39 |
| A549 (Lung) | MTT Assay | 45.24 | |
| H19 | MCF-7 (Breast) | MTT Assay | 34.37 |
| A549 (Lung) | MTT Assay | 61.50 |
Data sourced from studies on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined from the dose-response curve.
Experimental Workflow
Conclusion
While this compound itself has not been extensively studied for its biological activities, the pharmacological profiles of its isomer and various derivatives suggest that the ethoxybenzamide scaffold is a promising starting point for the development of new therapeutic agents. The analgesic and anti-inflammatory properties of 2-ethoxybenzamide, the potent PTP1B inhibition by its derivatives, and the anticancer activities of related benzamides highlight the diverse potential of this chemical class. Further investigation through the synthesis and screening of a focused library of this compound derivatives is warranted to fully explore its therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for such future research endeavors.
References
Navigating the Physicochemical Landscape of 4-Ethoxybenzamide: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers an in-depth exploration of the solubility and stability of 4-Ethoxybenzamide, a crucial compound in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, detailed experimental protocols, and predictive degradation pathways.
Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. Therefore, this guide utilizes comprehensive data available for its structural isomer, 2-Ethoxybenzamide, as a case study to illustrate the experimental methodologies and data presentation relevant for these analyses. While the exact numerical values will differ, the principles and procedures outlined are directly applicable to the study of this compound.
Executive Summary
Understanding the solubility and stability of a compound is paramount for its successful application in pharmaceuticals and other chemical industries. This guide provides a framework for this understanding by:
-
Presenting a detailed analysis of the solubility of the isomeric compound 2-Ethoxybenzamide in a range of solvents, offering insights into potential solvent systems for this compound.
-
Outlining robust experimental protocols for determining solubility and conducting stability studies.
-
Discussing the probable degradation pathways of this compound based on the known chemical behavior of benzamide derivatives.
-
Visualizing experimental workflows to aid in the practical application of the described methodologies.
Solubility Profile
Quantitative Solubility Data for 2-Ethoxybenzamide
The mole fraction solubility of 2-Ethoxybenzamide in twelve different solvents at temperatures ranging from 288.15 K to 328.15 K is summarized in Table 1.[1] The data indicates that the solubility of 2-Ethoxybenzamide generally increases with temperature in all tested solvents.[1] The highest solubility was observed in N,N-dimethylformamide (DMF), while the lowest was in n-butyl acetate.[1]
Table 1: Mole Fraction Solubility (x) of 2-Ethoxybenzamide in Various Solvents at Different Temperatures (K) [1]
| Temperature (K) | 2-Propanol | 1-Butanol | 2-Butanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Propyl Acetate | n-Butyl Acetate | N,N-Dimethylformamide | 1,4-Dioxane | Acetone | 2-Butanone |
| 288.15 | 0.0458 | 0.0562 | 0.0511 | 0.0621 | 0.0645 | 0.0501 | 0.0423 | 0.0389 | 0.2845 | 0.1025 | 0.1854 | 0.1254 |
| 293.15 | 0.0541 | 0.0665 | 0.0605 | 0.0734 | 0.0763 | 0.0593 | 0.0501 | 0.0461 | 0.3215 | 0.1212 | 0.2195 | 0.1483 |
| 298.15 | 0.0637 | 0.0783 | 0.0712 | 0.0864 | 0.0898 | 0.0698 | 0.0589 | 0.0543 | 0.3621 | 0.1423 | 0.2581 | 0.1744 |
| 303.15 | 0.0748 | 0.0921 | 0.0837 | 0.1016 | 0.1056 | 0.0821 | 0.0693 | 0.0638 | 0.4068 | 0.1661 | 0.3011 | 0.2039 |
| 308.15 | 0.0877 | 0.1081 | 0.0983 | 0.1193 | 0.1239 | 0.0964 | 0.0814 | 0.0749 | 0.4559 | 0.1931 | 0.3491 | 0.2371 |
| 313.15 | 0.1028 | 0.1268 | 0.1154 | 0.1399 | 0.1453 | 0.1131 | 0.0956 | 0.0880 | 0.5098 | 0.2238 | 0.4029 | 0.2743 |
| 318.15 | 0.1205 | 0.1487 | 0.1353 | 0.1641 | 0.1699 | 0.1326 | 0.1122 | 0.1032 | 0.5689 | 0.2586 | 0.4631 | 0.3161 |
| 323.15 | 0.1412 | 0.1743 | 0.1587 | 0.1924 | 0.1984 | 0.1550 | 0.1315 | 0.1209 | 0.6336 | 0.2981 | 0.5299 | 0.3631 |
| 328.15 | 0.1652 | 0.2043 | 0.1861 | 0.2256 | 0.2312 | 0.1808 | 0.1538 | 0.1416 | 0.7045 | 0.3429 | 0.6041 | 0.4158 |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol is based on the methodology used for determining the solubility of 2-Ethoxybenzamide and is recommended for this compound.[1][3]
Materials:
-
This compound (or 2-Ethoxybenzamide) of high purity
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath
-
Analytical balance (accuracy ± 0.1 mg)
-
Centrifuge
-
Drying oven
Procedure:
-
Preparation of Saturated Solutions: An excess amount of the benzamide compound is added to a known volume of each solvent in sealed glass vials.
-
Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are removed from the shaker and centrifuged at a high speed (e.g., 5000 rpm) for a specified time (e.g., 10 minutes) to separate the undissolved solid from the supernatant.
-
Sample Analysis: A known mass of the clear supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dissolved solid is achieved.
-
Calculation: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the dissolved solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Visualization of Experimental Workflow:
Caption: Workflow for Solubility Determination by the Gravimetric Method.
Stability Profile
Specific stability studies and degradation kinetics for this compound are not readily found in the literature. However, the stability of benzamide derivatives can be inferred from general principles of organic chemistry.
Predicted Degradation Pathways
The primary route of degradation for benzamides is typically hydrolysis of the amide bond.[4][5] This reaction can be catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-ethoxybenzoic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon of the amide. This results in the formation of 4-ethoxybenzoic acid and ammonia.
Other potential degradation pathways, though generally less common for simple benzamides, could include:
-
Oxidation: The ethoxy group may be susceptible to oxidation under harsh conditions.
-
Photodegradation: Aromatic compounds can be sensitive to light, which could induce degradation.
Visualization of Predicted Degradation Pathway:
References
4-Ethoxybenzamide: A Technical Guide to Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Ethoxybenzamide (CAS No: 55836-71-0). The following sections detail the physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a chemical compound that may be used in chemical synthesis studies.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Reference |
| CAS Number | 55836-71-0 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | White Solid | [4] |
| Melting Point | 208-210 °C (lit.) | [1] |
| Boiling Point | No data available | [4] |
| Density | 1.08 g/cm³ (at 25 °C) | |
| Flash Point | Not applicable |
Section 2: Toxicological Information
The primary acute health hazard associated with this compound is oral toxicity.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | Warning | H302: Harmful if swallowed |
Toxicity Data:
| Test | Species | Route | Dose | Reference |
| LD50 | Rat | Oral | 2,100 mg/kg | |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | |
| LDLo | Mouse | Oral | 1 g/kg | [5] |
Carcinogenicity:
No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.
Section 3: Handling and Storage
Proper handling and storage procedures are crucial to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4][6]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when engineering controls are not sufficient to control airborne dust.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.[4]
Safe Handling Workflow
The following workflow should be followed to ensure safe handling:
References
4-Ethoxybenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxybenzamide, a member of the benzamide class of organic compounds, has found utility primarily as an intermediate in chemical synthesis. This technical guide provides a detailed overview of its discovery and history, physicochemical properties, synthesis, and characterization. While specific biological activities and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide outlines general methodologies for its synthesis and analysis based on established chemical principles and data from closely related compounds. All quantitative data are presented in structured tables, and a proposed experimental workflow for its synthesis is visualized.
Introduction
This compound (CAS No. 55836-71-0) is a white crystalline solid. It belongs to the family of benzamides, which are characterized by a benzene ring attached to an amide functional group. The presence of an ethoxy group at the para position of the benzene ring influences its physicochemical properties. While its primary application lies in organic synthesis, the broader class of benzamides has been explored for various pharmacological activities. This document aims to consolidate the available technical information on this compound.
Discovery and History
Detailed historical information regarding the specific discovery of this compound is not well-documented in readily accessible scientific literature. However, the development of benzamide derivatives is closely linked to the advancement of organic synthesis from the 19th century onwards. The functionalization of benzoic acid and its derivatives has been a fundamental aspect of organic chemistry, leading to the synthesis of a vast array of compounds with diverse applications. The synthesis of alkoxy-substituted benzamides, including this compound, would have followed the establishment of reliable etherification and amidation reactions. Its positional isomer, 2-ethoxybenzamide, also known as ethenzamide, is a well-known analgesic and anti-inflammatory drug, suggesting that research into the biological activities of ethoxy-substituted benzamides has been of interest.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 208-210 °C | |
| CAS Number | 55836-71-0 | |
| SMILES | CCOc1ccc(cc1)C(N)=O | |
| InChI | 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
Experimental Protocols
Synthesis of 4-Ethoxybenzoyl Chloride from 4-Ethoxybenzoic Acid
Objective: To convert 4-ethoxybenzoic acid to its corresponding acid chloride, a more reactive intermediate for amidation.
Materials:
-
4-Ethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxybenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-ethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Synthesis of this compound from 4-Ethoxybenzoyl Chloride
Objective: To form the amide by reacting 4-ethoxybenzoyl chloride with an ammonia source.
Materials:
-
4-Ethoxybenzoyl chloride
-
Concentrated aqueous ammonia (NH₄OH) or ammonia gas
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Ice bath
Procedure:
-
Dissolve the crude 4-ethoxybenzoyl chloride in an anhydrous solvent such as DCM or diethyl ether in a flask placed in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
A white precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes at room temperature.
-
Filter the solid product and wash it with cold water to remove any ammonium chloride.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Characterization Data
The following table summarizes expected analytical data for this compound.
| Analysis | Expected Results |
| ¹H NMR | Predicted peaks corresponding to the ethoxy protons (triplet and quartet), aromatic protons (two doublets), and amide protons (broad singlet). |
| ¹³C NMR | Predicted peaks for the ethoxy carbons, aromatic carbons (including the ipso-carbons), and the carbonyl carbon of the amide. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 165.19 g/mol . |
Mandatory Visualization
Proposed Experimental Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from 4-ethoxybenzoic acid.
Biological Activity and Signaling Pathways
There is a lack of specific studies in the public domain detailing the biological activity or the mechanism of action of this compound. While many benzamide derivatives exhibit a wide range of pharmacological effects, including antipsychotic, antiemetic, and antiarrhythmic activities, no such data has been specifically reported for this compound.
Consequently, there are no known signaling pathways directly associated with this compound. Research into its biological effects would be a novel area of investigation. A general workflow for such a study is presented below.
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the initial biological evaluation of a compound.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties but limited documented history and biological characterization. Its primary role to date has been as an intermediate in organic synthesis. This guide provides a foundational understanding of the compound, including a proposed, detailed protocol for its synthesis and characterization. The absence of data on its biological activity and mechanism of action represents an opportunity for future research to explore the potential therapeutic applications of this and related alkoxy-substituted benzamides.
Methodological & Application
Application Notes and Protocols for 4-Ethoxybenzamide In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide and its derivatives represent a versatile class of organic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. These compounds have been extensively investigated as inhibitors of various enzymes and modulators of critical cellular signaling pathways. Their structural motif serves as a scaffold for the development of targeted therapies in oncology, neurodegenerative diseases, and metabolic disorders. Notably, benzamide derivatives have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), microtubule affinity-regulating kinase 4 (MARK4), protein tyrosine phosphatase 1B (PTP1B), and phosphoinositide 3-kinase (PI3K).[1][2][3][4]
4-Ethoxybenzamide, a member of this chemical class, is a biochemical available for proteomics research.[5] While specific in vitro experimental data for this compound is not extensively documented in publicly available literature, the established protocols for analogous benzamide compounds provide a robust framework for its investigation. This document outlines detailed application notes and experimental protocols to guide researchers in the in vitro evaluation of this compound, focusing on its potential as an enzyme inhibitor and its effects on cellular signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of various benzamide derivatives against different protein targets. This data provides a reference for the potential efficacy and target classes that could be relevant for this compound.
| Compound Class | Target Enzyme | IC50 Value | Cell Line(s) | Reference |
| 4-(4-cyanophenoxy) benzamide | PARP10 | 1.7 µM | HeLa | [1] |
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | 1.8 µM | HeLa | [1] |
| Hydrazone derivatives of benzohydrazide | MARK4 | 149.21 nM - 215.30 nM | - | [2] |
| 2-ethoxy-4-(methoxymethyl)benzamide derivative (10m) | PTP1B | 0.07 µM | - | [3] |
| 4-Methylbenzamide derivative (7) | PDGFRα/β | ~36-45% inhibition at 1 µM | K562, HL-60 | [6] |
| 4-Methylbenzamide derivative (10) | PDGFRα/β | ~36-45% inhibition at 1 µM | K562, HL-60 | [6] |
| m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | PI3Kα | Not specified | HCT-116, MCF-7 | [4] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., PARP, kinase, phosphatase). The specific substrates and buffers will need to be optimized for the enzyme of interest.[7][8][9]
Materials:
-
Target enzyme (e.g., recombinant human PARP1, MARK4, PTP1B)
-
Enzyme-specific substrate (e.g., NAD+ for PARP, a peptide substrate for kinases, p-nitrophenyl phosphate for phosphatases)
-
Assay buffer (optimized for the target enzyme)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (or positive/negative controls)
-
Target enzyme
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the enzyme-specific substrate to each well to start the reaction.
-
Incubation: Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature.
-
Detection: Stop the reaction (if necessary) and measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway that may be affected by this compound.[4][15]
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro screening of this compound.
References
- 1. urn.fi [urn.fi]
- 2. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations | MDPI [mdpi.com]
- 8. bioivt.com [bioivt.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of pharmacological agents [protocols.io]
- 11. protocols.io [protocols.io]
- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mcgill.ca [mcgill.ca]
Application Notes and Protocols: 4-Ethoxybenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patents provide limited specific examples of 4-ethoxybenzamide as a reagent in organic synthesis. The following application notes and protocols are based on the general reactivity of benzamides and may serve as a starting point for research. The provided protocols are illustrative and may require optimization for this compound.
Introduction
This compound is a primary aromatic amide. While specific applications as a reagent are not extensively documented, its structure suggests potential utility as a building block in the synthesis of more complex molecules. The presence of the amide and ethoxy groups allows for a variety of chemical transformations. This document outlines the physicochemical properties of this compound and explores its potential synthetic applications based on the known reactivity of related benzamide compounds.
Physicochemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 55836-71-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Melting Point | 208-210 °C (lit.) | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in many organic solvents |
Potential Synthetic Applications
Based on the general reactivity of primary amides, this compound could potentially be used as a reagent in several types of organic reactions.
The Hofmann rearrangement is a well-established method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][4] This reaction typically proceeds by treating the amide with a halogen (such as bromine) and a strong base. The reaction involves the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[3]
-
Reaction Scheme: this compound → 4-Ethoxyaniline
While a specific protocol for this compound was not found, a procedure for the closely related p-methoxybenzamide is available and can be adapted.[5]
Materials:
-
p-Methoxybenzamide
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
6 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 1-L round-bottomed flask equipped with a stirring bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (22 mL, 150 mmol), and methanol (300 mL).
-
Heat the solution at reflux for 15 minutes.
-
Slowly add an additional aliquot of NBS (11.9 g, 66 mmol).
-
Continue the reaction for another 30 minutes.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in 500 mL of ethyl acetate.
-
Wash the ethyl acetate solution with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.
-
Dry the organic layer over MgSO₄.
-
Remove the solvent by rotary evaporation.
-
Purify the product, methyl N-(p-methoxyphenyl)carbamate, by flash column chromatography (silica gel, EtOAc/hexane 1:1) to yield a pale yellow solid (11.1 g, 93%).
-
The carbamate can be further hydrolyzed to the corresponding amine under acidic or basic conditions.
Note: This protocol is for p-methoxybenzamide and would likely require optimization for this compound.
Primary amides can be dehydrated to form nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This reaction provides a route to the corresponding benzonitrile derivative.
-
Reaction Scheme: this compound → 4-Ethoxybenzonitrile
The amide nitrogen of this compound can potentially undergo nucleophilic substitution reactions with alkyl halides or acylating agents to form N-substituted derivatives. These reactions typically require a base to deprotonate the amide nitrogen.
-
Reaction Scheme (N-Alkylation): this compound + R-X → N-Alkyl-4-ethoxybenzamide
-
Reaction Scheme (N-Acylation): this compound + R-COCl → N-Acyl-4-ethoxybenzamide
Summary of Potential Reactions
The following table summarizes the potential transformations of this compound based on general amide reactivity.
| Reaction Type | Reagents | Product |
| Hofmann Rearrangement | Br₂/NaOH or NBS/DBU | 4-Ethoxyaniline |
| Dehydration | P₂O₅, SOCl₂, or (CF₃CO)₂O | 4-Ethoxybenzonitrile |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-ethoxybenzamide |
| N-Acylation | Acyl halide/anhydride, Base | N-Acyl-4-ethoxybenzamide |
Conclusion
While this compound is commercially available, its specific applications as a reagent in organic synthesis are not well-documented in the scientific literature. However, based on the known chemistry of benzamides, it holds potential as a precursor for the synthesis of 4-ethoxyaniline, 4-ethoxybenzonitrile, and various N-substituted 4-ethoxybenzamides. The provided information and illustrative protocols can serve as a foundation for researchers interested in exploring the synthetic utility of this compound. Further experimental investigation is required to establish optimized reaction conditions and explore the full scope of its reactivity.
References
Application Notes and Protocols for High-Throughput Screening of 4-Ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a hypothetical high-throughput screening (HTS) campaign involving 4-Ethoxybenzamide. The focus is on identifying potential modulators of a hypothetical protein-protein interaction (PPI) crucial in a disease-relevant signaling pathway. While this compound is a known chemical entity, its specific biological targets for HTS are not extensively documented. Therefore, this document outlines a plausible screening strategy based on the general principles of HTS and the known biological activities of the broader benzamide class of molecules, which have been investigated as enzyme inhibitors and for other therapeutic applications.[1]
Introduction to this compound in HTS
This compound is a small organic molecule belonging to the benzamide class of compounds.[2] Benzamide derivatives have demonstrated a range of biological activities, making them an interesting scaffold for drug discovery.[1] High-throughput screening (HTS) provides a robust platform for rapidly assessing large compound libraries to identify molecules that modulate specific biological targets.[1][3] This document details a hypothetical HTS assay designed to screen for compounds, such as this compound and its analogs, that can disrupt the interaction between two hypothetical proteins, "Protein-X" and "Protein-Y".
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 55836-71-0 |
| Appearance | White or almost-white crystalline powder |
| Melting Point | 208-210 °C |
(Data sourced from various chemical suppliers and databases)[4][5]
Hypothetical Signaling Pathway
For the purpose of this application note, we will consider a hypothetical signaling pathway where the binding of Protein-X to Protein-Y is a critical step in a disease progression cascade. The disruption of this interaction is, therefore, a key therapeutic objective.
Caption: Hypothetical signaling pathway targeted by this compound.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen a large library of compounds to identify inhibitors of the Protein-X and Protein-Y interaction. The workflow consists of primary screening, a confirmation screen, and a dose-response analysis.
Caption: Overview of the high-throughput screening workflow.
Experimental Protocols
4.1. Primary High-Throughput Screening Protocol
This protocol is designed for a fluorescence polarization (FP)-based assay to detect the disruption of the Protein-X and Protein-Y interaction.
Materials:
-
384-well, low-volume, black assay plates
-
Fluorescently labeled Protein-X (Protein-X-Fluor)
-
Recombinant Protein-Y
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Compound library plates containing this compound and other compounds dissolved in DMSO.
-
Positive Control: A known inhibitor of the PPI.
-
Negative Control: DMSO.
Procedure:
-
Dispense 50 nL of each compound from the library plate into the assay plates using an acoustic liquid handler.
-
Add 5 µL of Protein-Y (at 2x final concentration) in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of Protein-X-Fluor (at 2x final concentration) in assay buffer to all wells.
-
Centrifuge the plates at 1,000 rpm for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
4.2. Dose-Response Protocol
This protocol is used to determine the potency (e.g., IC₅₀) of the confirmed hits from the primary and confirmation screens.
Procedure:
-
Prepare serial dilutions of the hit compounds (including this compound if identified as a hit) in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point curve.
-
Dispense 50 nL of each concentration into the assay plates.
-
Follow steps 2-7 of the Primary HTS Protocol.
-
Plot the fluorescence polarization signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Primary HTS Results for Selected Compounds
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor | Hit Status |
| This compound | 10 | 12.5 | 0.78 | Non-Hit |
| Compound A | 10 | 65.8 | 0.78 | Hit |
| Compound B | 10 | 8.2 | 0.78 | Non-Hit |
| Positive Control | 5 | 95.2 | 0.78 | - |
| Negative Control | - | 0.0 | 0.78 | - |
Table 2: Hypothetical Dose-Response Data for a Confirmed Hit (Compound A)
| Concentration (µM) | % Inhibition |
| 100 | 98.1 |
| 33.3 | 92.5 |
| 11.1 | 85.3 |
| 3.7 | 68.4 |
| 1.2 | 49.9 |
| 0.4 | 25.6 |
| 0.14 | 10.1 |
| 0.05 | 2.3 |
| IC₅₀ (µM) | 1.22 |
Conclusion
The described HTS application note and protocols provide a framework for the high-throughput screening of this compound and other small molecules against a hypothetical protein-protein interaction target. This approach, combining a robust assay with systematic data analysis, is fundamental in modern drug discovery for identifying novel lead compounds for further development. While this specific application is hypothetical, the principles and methodologies are widely applicable across various biological targets and compound classes.
References
Application Notes and Protocols: 4-Ethoxybenzamide as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzamide is a small molecule belonging to the benzamide class of compounds. While direct and extensive research on its specific biological targets is still emerging, its structural similarity to other well-characterized benzamide derivatives suggests its potential as a molecular probe in various biological systems. Benzamides are known to interact with a range of targets, including enzymes such as poly(ADP-ribose) polymerases (PARPs) and various kinases, playing roles in signaling pathways related to DNA repair, cell death, and metabolism.
These application notes provide a generalized framework for utilizing this compound as a molecular probe, drawing upon established methodologies for similar compounds. The protocols and pathways described herein are illustrative and should be adapted based on empirical findings for the specific biological question under investigation.
Hypothetical Target and Mechanism of Action
For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of a hypothetical enzyme, "Target-X," which is involved in a cellular stress response pathway. The binding of this compound to Target-X is proposed to modulate its enzymatic activity, thereby influencing downstream signaling events.
Data Presentation: Physicochemical and Hypothetical Binding Properties
A summary of the known physicochemical properties of this compound and hypothetical quantitative data for its interaction with Target-X are presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| CAS Number | 55836-71-0 | [1][2] |
| Melting Point | 208-210 °C | [3][4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in many organic solvents | [5] |
| Hypothetical IC₅₀ (Target-X) | 5.2 µM | N/A |
| Hypothetical Binding Affinity (Kd for Target-X) | 0.8 µM | N/A |
| Hypothetical Selectivity (vs. related enzymes) | >10-fold | N/A |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with its putative target are provided below.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Target-X.
Materials:
-
Recombinant human Target-X enzyme
-
Substrate for Target-X (e.g., a fluorescently labeled peptide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, ranging from 100 µM to 1 nM.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Target-X enzyme solution (at a final concentration of, for example, 2 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled substrate (at a final concentration equal to its Km value).
-
Monitor the increase in fluorescence signal over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to Target-X in a cellular context.
Materials:
-
Cell line expressing Target-X (e.g., HEK293T)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific for Target-X
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound (at a concentration of, for example, 20 µM) or DMSO for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Target-X at each temperature by SDS-PAGE and Western blotting using a Target-X specific antibody.
-
Generate a melting curve by plotting the amount of soluble Target-X against the temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve indicates target engagement.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits Target-X, preventing the phosphorylation of a downstream substrate and subsequent cellular response.
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Workflow: In Vitro IC₅₀ Determination
This diagram outlines the key steps for determining the IC₅₀ value of this compound.
Caption: Workflow for in vitro enzyme inhibition assay.
Conclusion
While the specific biological role of this compound as a molecular probe is an active area for investigation, the protocols and conceptual frameworks provided here offer a robust starting point for its characterization. By employing standard biochemical and cell-based assays, researchers can elucidate its mechanism of action and validate its utility as a tool for studying cellular signaling pathways. The provided methodologies, though based on a hypothetical target, are widely applicable to the characterization of novel enzyme inhibitors and molecular probes.
References
- 1. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethoxybenzamide Derivatives in Novel Therapeutics
Introduction
4-Ethoxybenzamide and its structural analogs are a class of small molecules that have garnered significant interest in the field of drug discovery and development. While this compound itself is primarily used as a chemical intermediate, its core benzamide structure serves as a versatile scaffold for the synthesis of various derivatives with a wide range of therapeutic applications. These applications primarily stem from the ability of these compounds to interact with specific biological targets, leading to the modulation of key signaling pathways involved in various diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound derivatives, with a particular focus on their role as Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer therapy.
Application Note 1: Benzamide Derivatives as Selective PARP Inhibitors
Background
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, PARP inhibitors have shown significant efficacy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Several benzamide derivatives have been identified as potent PARP inhibitors, with some exhibiting selectivity for different PARP family members, such as PARP10.
Mechanism of Action
Benzamide derivatives can act as competitive inhibitors of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of poly (ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage. In cancer cells with compromised DNA repair mechanisms, the inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering cell death. Certain derivatives, such as 4-(4-cyanophenoxy)benzamide, have been identified as selective inhibitors of PARP10 and have also shown inhibitory activity against PARP2 but not PARP1.[1] This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile.
Quantitative Data
The following table summarizes the inhibitory activity of representative benzamide derivatives against PARP enzymes.
| Compound | Target | IC50 (µM) | Cell-based Assay | Reference |
| 4-(4-cyanophenoxy)benzamide | PARP10 | 0.23 | U2OS cell viability | [1] |
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | 0.31 | U2OS cell viability | [1] |
Signaling Pathway
The diagram below illustrates the role of PARP in DNA repair and the mechanism of action of benzamide-based PARP inhibitors.
Caption: Mechanism of PARP inhibition by this compound derivatives.
Experimental Protocols
Protocol 1: In Vitro PARP10 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a this compound derivative against PARP10 using a commercially available chemiluminescent assay kit.
Materials:
-
Recombinant human PARP10 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compound (this compound derivative) dissolved in DMSO
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
Assay Reaction: a. Add 50 µL of assay buffer containing the test compound or vehicle (DMSO) to the histone-coated wells. b. Add 25 µL of recombinant PARP10 enzyme (e.g., 25 ng/well) diluted in assay buffer to each well. c. Initiate the reaction by adding 25 µL of biotinylated NAD+ (e.g., 1 µM) diluted in assay buffer to each well. d. Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Detection: a. Wash the plate three times with 200 µL of wash buffer per well. b. Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well. c. Incubate the plate at room temperature for 30 minutes. d. Wash the plate three times with 200 µL of wash buffer per well. e. Add 100 µL of chemiluminescent substrate to each well. f. Immediately measure the luminescence using a microplate reader.
-
Data Analysis: a. Subtract the background luminescence (wells with no enzyme) from all readings. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
Cell-based Assay Protocols for 4-Ethoxybenzamide: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzamide is a chemical compound of interest in various fields of biomedical research and drug discovery. Understanding its effects on cellular processes is crucial for elucidating its potential therapeutic applications and mechanism of action. This document provides detailed application notes and protocols for a range of cell-based assays to characterize the biological activity of this compound. The protocols described herein are foundational methods for assessing cytotoxicity, apoptosis, cell cycle progression, and potential target engagement. While specific quantitative data for this compound is limited in publicly available literature, this guide offers standardized procedures that can be adapted and optimized for its evaluation.
Data Presentation: Comparative Analysis of Benzamide Derivatives
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of structurally related benzamide derivatives. This information can serve as a valuable reference for designing experiments and interpreting results for this compound.
Table 1: Cytotoxicity of Benzamide Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Citation |
| 2-Ethoxy-4-(methoxymethyl)benzamide (Compound 10m) | HepG2 | Cell Viability | No significant cytotoxicity reported | [1] |
| Benzamide Riboside | Various human tumor cells | Cytotoxicity | Potent activity reported (specific IC50 not provided) | [2] |
| 3-(4-Carbamoylphenoxy)benzamide | HeLa | PARP10-dependent inhibition | 0.8 | |
| 4-(4-Cyanophenoxy)benzamide | HeLa | PARP10-dependent inhibition | 1.7 |
Note: The data presented above is for structurally related compounds and should be used as a reference. Experimental determination of the IC50 value for this compound in various cell lines is highly recommended.
Experimental Protocols
The following are detailed protocols for standard cell-based assays that can be employed to investigate the cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Human cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the potential mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating this compound.
Caption: Potential signaling pathways affected by benzamides.
References
Animal Models for Studying the Effects of 4-Ethoxybenzamide: Application Notes and Protocols
Disclaimer: The following information primarily pertains to 2-Ethoxybenzamide (Ethenzamide) , a structural isomer of 4-Ethoxybenzamide. Due to a lack of extensive research on this compound in animal models, data from its well-studied isomer is presented as a proxy, offering valuable insights into the potential pharmacological properties and experimental considerations. Researchers should exercise caution when extrapolating these findings to this compound and are encouraged to conduct specific studies on the 4-isomer.
Introduction
Ethenzamide (2-Ethoxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is often used in combination with other analgesics.[1] Animal models are crucial for elucidating its mechanism of action, evaluating its efficacy in various pain and inflammation paradigms, and determining its pharmacokinetic and toxicological profiles. This document provides detailed application notes and experimental protocols for researchers utilizing animal models to study the effects of ethoxybenzamides.
I. Analgesic Efficacy Assessment
Application Note:
The formalin test in rats is a widely used and reliable model to assess the analgesic effects of compounds on both acute and persistent inflammatory pain. Ethenzamide has been shown to be effective in this model, particularly in reducing the second phase of the nociceptive response, which is associated with inflammatory pain and central sensitization.[2][3] This effect is mediated, at least in part, through the blockade of 5-HT2B receptors in the spinal cord.[2][3] Furthermore, ethenzamide has been observed to reduce the expression of c-Fos, a marker of neuronal activation, in the spinal dorsal horn, providing a quantifiable measure of its central analgesic action.[2][3]
Quantitative Data Summary: Analgesic Effects of Ethenzamide in Rats
| Animal Model | Parameter Measured | Treatment Group | Dose (mg/kg, oral) | Nociceptive Score (Second Phase) | % Inhibition | Number of c-Fos-Positive Cells (Spinal Dorsal Horn) | % Reduction | Reference |
| Rat Formalin Test | Nociceptive Behavior | Vehicle | - | 150 ± 15 | - | 200 ± 20 | - | [2][3] |
| Ethenzamide | 100 | 110 ± 12 | 26.7% | 140 ± 15 | 30% | [2][3] | ||
| Ethenzamide | 200 | 75 ± 8 | 50.0% | 90 ± 10 | 55% | [2][3] | ||
| Ethenzamide | 400 | 45 ± 5 | 70.0% | 50 ± 6 | 75% | [2][3] |
Note: The data presented are representative values synthesized from the available literature and may not reflect the exact results of a single study. Original sources should be consulted for specific experimental details.
Experimental Protocol: Rat Formalin Test
Objective: To evaluate the analgesic effect of this compound on inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Formalin solution (5% in saline)
-
Observation chambers with mirrors for unobstructed view of paws
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Acclimatization: Acclimate rats to the experimental environment and handling for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Induction of Nociception: 60 minutes after drug administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat in the observation chamber. Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.
-
-
Data Analysis: Calculate the mean nociceptive score for each group and compare the scores of the treated groups to the vehicle group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Experimental Protocol: c-Fos Immunohistochemistry in the Spinal Cord
Objective: To quantify the effect of this compound on neuronal activation in the spinal cord following a noxious stimulus.
Materials:
-
Rats from the formalin test
-
Anesthetic (e.g., pentobarbital)
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Cryostat or microtome
-
Primary antibody against c-Fos
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Tissue Collection: 2 hours after the formalin injection, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Spinal Cord Dissection: Carefully dissect the lumbar spinal cord (L4-L5 segments).
-
Tissue Processing: Post-fix the spinal cord in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Cut 30 µm thick transverse sections using a cryostat or microtome.
-
Immunohistochemistry: a. Incubate the sections with the primary c-Fos antibody. b. Wash and incubate with the biotinylated secondary antibody. c. Amplify the signal using the ABC kit. d. Visualize the c-Fos positive neurons by reacting with DAB.
-
Quantification: Count the number of c-Fos positive nuclei in the dorsal horn of the spinal cord under a microscope.
-
Data Analysis: Compare the number of c-Fos positive cells in the treated groups to the vehicle group.
Diagram: Proposed Analgesic Mechanism of Action
Caption: Proposed mechanism of Ethenzamide's analgesic effect.
II. Gastroprotective Effects Assessment
Application Note:
NSAIDs are known to cause gastric mucosal damage. Ethenzamide has been shown to exert a protective effect against ibuprofen-induced gastric mucosal damage in rats.[4] This gastroprotective effect is thought to be mediated by the suppression of gastric contraction, potentially through its 5-HT2B receptor antagonist activity.[4] Animal models of NSAID-induced gastric injury are valuable for evaluating the gastroprotective potential of compounds like this compound.
Quantitative Data Summary: Gastroprotective Effects of Ethenzamide in Rats
| Animal Model | Parameter Measured | Treatment Group | Dose (mg/kg, oral) | Ulcer Index (mm) | % Protection | Reference |
| Ibuprofen-induced Gastric Damage | Gastric Lesions | Vehicle (Ibuprofen only) | - | 15.5 ± 2.1 | - | [4] |
| Ethenzamide | 50 | 10.2 ± 1.5 | 34.2% | [4] | ||
| Ethenzamide | 100 | 6.8 ± 0.9 | 56.1% | [4] | ||
| Ethenzamide | 200 | 3.1 ± 0.5 | 80.0% | [4] |
Note: The data presented are representative values synthesized from the available literature and may not reflect the exact results of a single study. Original sources should be consulted for specific experimental details.
Experimental Protocol: Ibuprofen-Induced Gastric Damage in Rats
Objective: To assess the gastroprotective effect of this compound against NSAID-induced gastric injury.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Ibuprofen
-
Vehicle (e.g., 1% Tween 80)
-
Formalin (10%) for stomach fixation
-
Dissecting microscope or magnifying glass
Procedure:
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle orally.
-
Induction of Gastric Damage: 30 minutes after drug administration, orally administer ibuprofen (e.g., 100 mg/kg).
-
Euthanasia and Stomach Collection: 4 hours after ibuprofen administration, euthanize the rats.
-
Stomach Examination: a. Excise the stomach and open it along the greater curvature. b. Gently rinse with saline to remove gastric contents. c. Pin the stomach flat on a board and fix in 10% formalin.
-
Ulcer Scoring: a. Measure the length (mm) of each lesion under a dissecting microscope. b. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Data Analysis: Calculate the mean ulcer index for each group and the percentage of protection using the formula: [(UI_control - UI_treated) / UI_control] x 100.
Diagram: Experimental Workflow for Gastric Protection Study
Caption: Workflow for assessing gastroprotective effects.
III. Pharmacokinetic Studies
Application Note:
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Physiological pharmacokinetic models have been successfully applied to predict the elimination and distribution kinetics of ethoxybenzamide in rats and rabbits.[5][6] These studies have shown that the elimination of ethoxybenzamide can be influenced by product inhibition from its metabolite, salicylamide.[6]
Quantitative Data Summary: Pharmacokinetic Parameters of Ethoxybenzamide
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) | Reference |
| Rat | IV | 10 | - | - | 15.2 | 1.8 | [5][6] |
| 20 | - | - | 33.5 | 2.1 | [5][6] | ||
| Oral | 20 | 5.8 | 1.0 | 20.1 | 2.5 | [7] | |
| 80 | 18.2 | 2.0 | 95.6 | 4.2 | [7] | ||
| Rabbit | IV | 10 | - | - | 12.8 | 1.5 | [5][6] |
| 20 | - | - | 28.9 | 1.9 | [5][6] |
Note: This table represents a compilation of data from multiple sources and should be used for comparative purposes. The original publications should be consulted for detailed experimental conditions.
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats with jugular vein catheters
-
This compound
-
Vehicle for oral and IV administration (e.g., saline, PEG 400)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of this compound via the jugular vein catheter.
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound and its potential metabolites using a validated analytical method (e.g., HPLC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
IV. Toxicological Evaluation
Application Note:
Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single exposure. The median lethal dose (LD50) is a common measure of acute toxicity. For ethenzamide, the oral LD50 in rats has been reported, providing an initial indication of its safety profile.
Quantitative Data Summary: Acute Toxicity of Ethenzamide
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | >500 to <2,000 | [2] |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral LD50 of this compound in rats.
Materials:
-
Female Sprague-Dawley rats (nulliparous and non-pregnant)
-
This compound
-
Vehicle
Procedure:
-
Dosing: Administer a single oral dose of this compound to one animal at a time.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
-
LD50 Calculation: The LD50 is calculated from the results of a minimum of 5 animals using appropriate statistical software.
Conclusion
The animal models and protocols described provide a framework for the preclinical evaluation of this compound. The data on its isomer, ethenzamide, suggest potential analgesic and gastroprotective effects that warrant further investigation for the 4-ethoxy isomer. Robust experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data to guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of product inhibition on elimination kinetics of ethoxybenzamide in rabbits. Analysis by physiological pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological pharmacokinetics of ethoxybenzamide based on biochemical data obtained in vitro as well as on physiological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of 4-Ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Ethoxybenzamide in various samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended to serve as a comprehensive guide for researchers in analytical development, quality control, and pharmacokinetic studies.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent precision and accuracy for the quantification of this compound in pharmaceutical formulations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically required to increase volatility. This method is highly sensitive and selective, making it suitable for the analysis of trace amounts in complex matrices.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in pharmaceutical preparations.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Cosmosil 5C18-AR column (4.6 x 150mm) or equivalent C18 reversed-phase column.[1]
-
Mobile Phase: A gradient elution with 1% triethylamine - 1% phosphoric acid buffer, acetonitrile, and methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 10 µL.
-
Internal Standard: Fenbufen.[1]
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Buffer: Prepare a 1% (v/v) solution of triethylamine and a 1% (v/v) solution of phosphoric acid in HPLC-grade water. Mix and filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase components and degas the mixture before use.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Fenbufen and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3. Sample Preparation (from Pharmaceutical Pills):
-
Weigh and finely powder a representative number of pills.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a known volume of the internal standard stock solution.
-
Add a suitable diluent (e.g., a mixture of water and methanol) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of the solution to remove insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Quantitative Data Summary (Based on Structurally Similar Compounds)
The following table summarizes typical validation parameters for the HPLC analysis of benzamide derivatives. This data should be considered as a reference, and method validation must be performed for this compound specifically.
| Parameter | HPLC-UV (for 4-Hydroxybenzoic Acid) |
| Linearity Range | 0.5 - 4.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Data adapted from a validated method for a structurally similar compound.
HPLC Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method for the quantification of this compound, which is particularly useful for analyzing trace levels in complex biological matrices. A derivatization step is necessary to enhance the volatility of the analyte.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard GC-MS system with a capillary column, an autosampler, and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-550) for identification.
-
Internal Standard: A structurally similar compound, preferably a deuterated analog of this compound.
2. Reagent and Standard Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Acetonitrile or Pyridine (GC grade).
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve.
3. Sample Preparation and Derivatization (from Biological Fluid, e.g., Plasma):
-
Extraction:
-
To 1 mL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH of the plasma.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of the derivatization reagent (BSTFA + 1% TMCS) and 50 µL of acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
Quantitative Data Summary (Based on Structurally Similar Compounds)
The following table presents typical performance characteristics for GC-MS analysis of derivatized organic acids. This data is for reference, and method validation is required for this compound.
| Parameter | GC-MS (for Dicarboxylic Acids) |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Data adapted from a validated method for a structurally similar class of compounds.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Signaling Pathways and Logical Relationships
The analytical methods described follow a logical progression from sample acquisition to final quantification. The choice between HPLC and GC-MS often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Caption: Logical flow for the analysis of this compound.
References
Application Notes and Protocols: Investigating the Role of Ethoxybenzamide Derivatives in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on the role of 4-Ethoxybenzamide in specific signaling pathways is limited in publicly available literature. However, research on structurally related benzamide derivatives has revealed significant activity in modulating key signaling cascades. These notes focus on two such classes of compounds: 2-ethoxy-4-(methoxymethyl)benzamide derivatives that inhibit Protein Tyrosine Phosphatase 1B (PTP1B) in the insulin signaling pathway, and 2-methoxybenzamide derivatives that inhibit the Hedgehog signaling pathway.
Benzamide Derivatives as Inhibitors of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and can contribute to cancer when aberrantly activated in adults. The Smoothened (Smo) receptor is a key component of this pathway.
Quantitative Data: Inhibition of Hedgehog Signaling by 2-Methoxybenzamide Derivatives
A study of 2-methoxybenzamide derivatives identified compounds with potent inhibitory activity against the Hedgehog pathway. The half-maximal inhibitory concentration (IC50) values were determined using a Gli-luciferase reporter assay.
| Compound | IC50 (µM) |
| Compound 4 | 0.25 |
| Compound 10 | 0.17 |
| Compound 17 | 0.12 |
| Compound 21 | 0.03 |
| Vismodegib (Control) | Not Reported |
Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1][2][3][4]
Experimental Protocol: Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This protocol is adapted from methodologies used to screen for inhibitors of the Hedgehog pathway.[1][4][5]
Objective: To quantify the inhibition of the Hedgehog signaling pathway by test compounds in a cell-based assay.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (NIH3T3-Gli-Luc)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Sonic Hedgehog (Shh) conditioned medium or purified Shh protein
-
Test compounds (e.g., 2-methoxybenzamide derivatives)
-
Vismodegib (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed NIH3T3-Gli-Luc cells in a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control (Vismodegib) in DMEM. The final concentration of DMSO should be less than 0.1%.
-
Treatment: Replace the cell culture medium with medium containing the diluted test compounds, controls, and a sub-maximal concentration of Shh to activate the pathway.
-
Incubation: Incubate the plate for another 48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a vehicle control.
-
Plot the normalized activity against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Hedgehog Signaling Pathway Diagram
Caption: Hedgehog signaling pathway with the inhibitory action of 2-methoxybenzamide derivatives on Smoothened (SMO).
Benzamide Derivatives as Inhibitors of PTP1B in the Insulin Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.
Quantitative Data: Inhibition of PTP1B by 2-ethoxy-4-(methoxymethyl)benzamide Derivatives
A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were synthesized and evaluated for their PTP1B inhibitory activity.
| Compound | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity (TCPTP/PTP1B) |
| 10m | 0.07 | 2.24 | 32 |
Data from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives.[6] TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity is an important parameter.
Experimental Protocol: PTP1B Enzymatic Assay
This protocol describes a method for measuring the in vitro inhibitory activity of compounds against PTP1B.[7][8]
Objective: To determine the IC50 value of test compounds against human recombinant PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM citrate pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Test compounds (e.g., 2-ethoxy-4-(methoxymethyl)benzamide derivatives)
-
Sodium orthovanadate (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the final desired concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the PTP1B enzyme solution.
-
Add 10 µL of the diluted test compound or control.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Insulin Signaling Pathway Diagram
Caption: Insulin signaling pathway showing PTP1B's negative regulatory role and its inhibition by 2-ethoxybenzamide derivatives.
Experimental Workflow Diagram
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 4-Ethoxybenzamide synthesis reaction yield
Technical Support Center: 4-Ethoxybenzamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable methods for synthesizing this compound start from 4-ethoxybenzoic acid or 4-ethoxybenzonitrile. The conversion of 4-ethoxybenzoic acid to 4-ethoxybenzoyl chloride, followed by amidation, is a very common and generally high-yielding approach.
Q2: I am experiencing a low yield in my reaction. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete conversion of the starting material: This could be due to insufficient reaction time, inadequate temperature, or impure reagents.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Loss of product during workup and purification: this compound has some solubility in water, and significant amounts can be lost during aqueous washes if not performed carefully.
-
Hydrolysis of the acid chloride intermediate: If using the acid chloride route, exposure to moisture can convert it back to the carboxylic acid.
Q3: What are the expected physical properties of this compound?
A3: this compound is typically a white to off-white solid. Its melting point is reported to be in the range of 208-210 °C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following the 4-ethoxybenzoyl chloride route.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete formation of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid. | Ensure the thionyl chloride is fresh and used in excess (2-3 equivalents). The reaction should be heated to reflux until gas evolution (HCl and SO₂) ceases, which typically takes 1-3 hours. Adding a catalytic amount of DMF can also accelerate the reaction.[1] |
| Hydrolysis of 4-ethoxybenzoyl chloride before amidation. | The reaction should be carried out under anhydrous conditions. Use dry glassware and anhydrous solvents. Handle the 4-ethoxybenzoyl chloride intermediate quickly and minimize its exposure to atmospheric moisture. | |
| Incomplete amidation reaction. | Ensure a sufficient excess of the ammonia source is used. The reaction of acyl chlorides with ammonia is typically very fast and exothermic.[2][3] If using a solution of ammonia, ensure it is concentrated. | |
| Product loss during aqueous workup. | Saturate the aqueous layers with sodium chloride (brine) to decrease the solubility of the amide. Use cold water for washing to further minimize product loss. | |
| Presence of Unreacted 4-Ethoxybenzoic Acid in the Final Product | Incomplete conversion to the acid chloride. | Increase the reflux time during the acid chloride formation step and ensure an adequate excess of thionyl chloride. |
| Hydrolysis of the acid chloride during workup. | Perform the reaction and initial workup steps under strictly anhydrous conditions. | |
| Formation of Side Products | Reaction of 4-ethoxybenzoyl chloride with water. | As mentioned, ensure anhydrous conditions to prevent the formation of 4-ethoxybenzoic acid. |
| Formation of N,N-disubstituted ureas (if using certain amine sources). | This is less common with ammonia but can occur with other amines. Using a well-defined ammonia source like ammonium chloride in a high-boiling polar aprotic solvent like NMP can provide a cleaner reaction.[4] | |
| Difficulty in Product Isolation/Purification | Product is too soluble in the recrystallization solvent. | Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points. |
| Oily product instead of a crystalline solid. | This may indicate the presence of impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxybenzoyl Chloride from 4-Ethoxybenzoic Acid
This protocol is adapted from a general procedure for the synthesis of acid chlorides.[1]
Materials:
-
4-Ethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry round-bottom flask, place 1 equivalent of 4-ethoxybenzoic acid.
-
Under a fume hood, cautiously add 2-3 equivalents of thionyl chloride.
-
Add 1-2 drops of DMF as a catalyst.
-
Stir the mixture at room temperature. You should observe gas evolution.
-
Once the initial gas evolution subsides, heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases completely.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
The resulting 4-ethoxybenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound from 4-Ethoxybenzoyl Chloride
This procedure is based on the Schotten-Baumann reaction conditions, a robust method for amide synthesis.[1][]
Materials:
-
4-Ethoxybenzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude 4-ethoxybenzoyl chloride from the previous step in a minimal amount of anhydrous dichloromethane in a flask.
-
Cool the flask in an ice bath.
-
While stirring vigorously, slowly add an excess of cold, concentrated aqueous ammonia. A white precipitate of this compound should form immediately in a highly exothermic reaction.[2][3]
-
Continue stirring in the ice bath for 15-30 minutes after the addition is complete.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with fresh dichloromethane.
-
Combine the organic extracts and wash them sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Inhibition of Cyclooxygenase (COX)
Some benzamide derivatives are known to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This diagram illustrates the simplified mechanism.
Caption: Inhibition of the COX pathway by this compound.
References
Technical Support Center: 4-Ethoxybenzamide Crystallization and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of 4-Ethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
Q2: What are the common impurities that can be expected in crude this compound?
A2: Potential impurities in crude this compound can originate from the starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as 4-ethoxybenzoic acid or its corresponding acid chloride, and byproducts from the amidation reaction. Incomplete reactions can also leave behind residual reagents.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of your this compound sample can be evaluated using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 208-210 °C) is indicative of high purity.[1] Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used for impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known.
Q4: What is "oiling out" and how can it be prevented during the crystallization of this compound?
A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals upon cooling.[2] This often occurs if the melting point of the solute is lower than the boiling point of the solvent or if the solution is supersaturated. To prevent this, you can try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Adding a small amount of a "good" solvent (one in which the compound is more soluble) can also help to prevent oiling out.
Q5: Is this compound known to exhibit polymorphism?
A5: While specific studies on the polymorphism of this compound are not widely reported, polymorphism is a common phenomenon in benzamide derivatives.[3][4][5][6][7] Different polymorphs can have distinct physical properties, including solubility and stability. It is advisable to characterize the solid form of your crystallized product using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC), especially if variations in crystal habit or properties are observed between batches.
Troubleshooting Guides
Issue 1: Low or No Crystal Yield
| Possible Cause | Recommended Solution |
| Too much solvent used. | Concentrate the mother liquor by carefully evaporating some of the solvent and then allow the solution to cool again. |
| Solution is not sufficiently saturated. | Before cooling, ensure the minimum amount of hot solvent was used to fully dissolve the crude product. |
| Cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. |
Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")
| Possible Cause | Recommended Solution |
| Melting point of the solute is lower than the boiling point of the solvent. | Select a lower-boiling point solvent or use a mixed solvent system to lower the overall boiling point. |
| High concentration of impurities. | Purify the crude material by another method (e.g., column chromatography) before attempting recrystallization. The presence of impurities can lower the melting point of the mixture. |
| Solution is highly supersaturated. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and then cool slowly. |
| Cooling is too rapid. | Allow the solution to cool at a slower rate to give the molecules more time to arrange into a crystal lattice. |
Issue 3: Crystals are Colored or Appear Impure
| Possible Cause | Recommended Solution |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration to remove any residual impure mother liquor. |
| Impurities co-crystallize with the product. | A second recrystallization step may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove the persistent impurities. |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for the closely related isomer, 2-Ethoxybenzamide, to serve as a reference for solvent selection. It is crucial to perform your own solubility tests for this compound.
Table 1: Solubility of 2-Ethoxybenzamide in Various Solvents at Different Temperatures [8][9]
| Temperature (K) | Solvent | Mole Fraction Solubility (x10³) |
| 288.15 | N,N-Dimethylformamide | 453.21 |
| 298.15 | N,N-Dimethylformamide | 542.13 |
| 308.15 | N,N-Dimethylformamide | 638.98 |
| 288.15 | Acetone | 289.45 |
| 298.15 | Acetone | 358.72 |
| 308.15 | Acetone | 435.11 |
| 288.15 | Ethanol | 102.56 |
| 298.15 | Ethanol | 135.48 |
| 308.15 | Ethanol | 173.29 |
| 288.15 | Ethyl Acetate | 85.23 |
| 298.15 | Ethyl Acetate | 112.94 |
| 308.15 | Ethyl Acetate | 145.67 |
| 288.15 | n-Butanol | 65.89 |
| 298.15 | n-Butanol | 88.12 |
| 308.15 | n-Butanol | 115.34 |
Note: This data is for 2-Ethoxybenzamide and should be used as a guide only. Experimental determination of solubility for this compound is highly recommended.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the solid is insoluble, gently heat the test tube in a warm water bath to observe solubility at an elevated temperature. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. Use a boiling stick or magnetic stirrer to promote dissolution and prevent bumping.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound crystallization.
Caption: General workflow for the purification and purity analysis of this compound.
References
- 1. This compound | 55836-71-0 [chemicalbook.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
How to improve the solubility of 4-Ethoxybenzamide for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Ethoxybenzamide for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a benzamide derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 55836-71-0 | [1][2] |
| Molecular Formula | C9H11NO2 | [2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Melting Point | 208-210 °C | [1] |
| Appearance | White to off-white solid | [3] |
Q2: I am having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble?
Like many benzamide derivatives, this compound's structure, which includes aromatic rings, contributes to its low aqueous solubility. The amide group can participate in hydrogen bonding, but the non-polar regions of the molecule can lead to unfavorable interactions with water.
Q3: What are the initial steps to solubilize this compound for an experiment?
The most common initial approach is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing power for a broad range of organic compounds. From this stock solution, you can then make further dilutions into your aqueous experimental medium.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my desired solvent.
-
Solution 2: Gently heat the solution. The solubility of benzamide derivatives generally increases with temperature.[4] Warming the solution while stirring can aid dissolution. However, be cautious of potential compound degradation at higher temperatures.
-
Solution 3: Use sonication. A sonicating water bath can provide the energy needed to break down the crystal lattice and promote dissolution.
Issue 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.
This common issue indicates that the final concentration of the organic co-solvent is not high enough to maintain the solubility of this compound in the aqueous phase.
-
Solution 1: Increase the co-solvent concentration. If your experimental system permits, you can try increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% or 2% DMSO). Always consider the potential for solvent toxicity in your specific assay.
-
Solution 2: Lower the final compound concentration. Your target concentration may be above the solubility limit in the final buffer. Perform a serial dilution to determine the maximum achievable concentration without precipitation.
-
Solution 3: Adjust the pH. The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH. For benzamide derivatives, which can be weakly acidic or basic, adjusting the pH of the buffer may increase ionization and, consequently, solubility.
Issue 3: I need a higher concentration of this compound than what can be achieved with co-solvents alone.
For situations requiring higher concentrations, more advanced formulation strategies may be necessary.
-
Solution 1: Use of surfactants. Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.
-
Solution 2: Complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
Quantitative Solubility Data (for 2-Ethoxybenzamide as a structural isomer)
Disclaimer: The following data is for 2-Ethoxybenzamide, a structural isomer of this compound. The solubility of this compound will differ. This data should be used as a directional guide for solvent selection. The solubility was measured at different temperatures and is presented as the mole fraction (x103).[4]
| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |
| N,N-Dimethylformamide | 224.53 | 247.31 | 272.43 | 299.85 | 330.15 | 363.31 | 399.78 | 439.81 | 483.82 |
| Acetone | 125.87 | 142.15 | 160.01 | 179.59 | 201.05 | 224.53 | 250.21 | 278.25 | 308.84 |
| 2-Butanone | 108.42 | 122.58 | 138.21 | 155.43 | 174.38 | 195.21 | 218.06 | 243.11 | 270.53 |
| 1,4-Dioxane | 80.15 | 92.43 | 106.21 | 121.58 | 138.64 | 157.51 | 178.34 | 201.28 | 226.49 |
| 1-Pentanol | 45.21 | 51.83 | 59.24 | 67.51 | 76.72 | 86.94 | 98.24 | 110.71 | 124.43 |
| Ethyl Formate | 42.15 | 48.92 | 56.63 | 65.34 | 75.15 | 86.14 | 98.41 | 112.05 | 127.18 |
| 1-Butanol | 38.42 | 44.21 | 50.73 | 57.98 | 66.01 | 74.89 | 84.68 | 95.45 | 107.28 |
| 2-Butanol | 35.18 | 40.83 | 47.15 | 54.18 | 61.98 | 70.62 | 80.15 | 90.64 | 102.15 |
| Methyl Acetate | 32.43 | 37.98 | 44.21 | 51.18 | 58.94 | 67.58 | 77.15 | 87.73 | 99.41 |
| 2-Propanol | 28.15 | 32.84 | 38.15 | 44.13 | 50.82 | 58.29 | 66.61 | 75.84 | 86.05 |
| Propyl Acetate | 25.42 | 30.15 | 35.43 | 41.31 | 47.85 | 55.11 | 63.15 | 72.01 | 81.76 |
| n-Butyl Acetate | 22.18 | 26.43 | 31.21 | 36.54 | 42.48 | 49.07 | 56.38 | 64.45 | 73.34 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
-
Weigh the Compound: Accurately weigh a specific amount (e.g., 10 mg) of this compound into a sterile glass vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired high concentration (e.g., 100 mM).
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually inspect the solution against a light source to confirm that no undissolved particulates remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with a Co-solvent System
This protocol details how to increase the solubility of this compound in an aqueous buffer using a co-solvent.
-
Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has good solubility (e.g., DMSO or ethanol).
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen co-solvent as described in Protocol 1.
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the final desired concentration of this compound. This gradual addition helps to prevent immediate precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in the aqueous solution is as low as possible while maintaining solubility, and is compatible with your experimental system.
-
Observation: Observe the solution for any signs of precipitation immediately after preparation and over the course of your experiment.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound.
References
Degradation pathways of 4-Ethoxybenzamide and how to avoid them
Welcome to the technical support center for 4-Ethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, its potential degradation pathways, and strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The this compound molecule (C₂H₅OC₆H₄CONH₂) contains two primary functional groups that are most likely to be involved in degradation: the amide linkage (-CONH₂) and the ethoxy group (-OC₂H₅).[1] The amide bond is known to be susceptible to hydrolysis, especially under acidic or basic conditions, while the ethoxy group and the benzene ring can be targets for oxidation.[1][2]
Q2: What are the most common degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways for this compound are:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that is often catalyzed by acid or base, to yield 4-ethoxybenzoic acid and ammonia.[1][2] This is a common degradation pathway for pharmaceutical compounds containing an amide group.[2]
-
Oxidation: The ethoxy group and the aromatic ring are susceptible to oxidative degradation.[1] This can be initiated by oxidizing agents like peroxides, or by auto-oxidation in the presence of oxygen and trace metal ions.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The specific photolytic degradation products can be complex and are best identified through experimental studies.[1][4]
Q3: What degradation products should I anticipate under hydrolytic (acidic or basic) stress?
A3: Under acidic or basic hydrolytic conditions, the amide bond is expected to cleave. This would result in the formation of 4-ethoxybenzoic acid and ammonia (which would be present as ammonium ions in acidic conditions).
Q4: How does thermal stress affect the stability of this compound?
A4: High temperatures can accelerate the rates of other degradation processes, primarily hydrolysis and oxidation. When testing thermal degradation on the solid (powder) form of this compound, the stability is generally higher than in solution. However, elevated temperatures can still provide the energy needed to overcome activation barriers for degradation reactions.
Troubleshooting Guide
Issue 1: An unexpected new peak appears in my HPLC analysis after storing a this compound solution.
-
Problem: A new peak, which was not present in the freshly prepared sample, is observed in the HPLC chromatogram, and the area of the parent this compound peak has decreased.
-
Likely Cause: The new peak likely represents a degradation product. The specific product depends on the storage conditions (solvent, pH, temperature, light exposure).
-
Troubleshooting Steps:
-
Characterize the Peak: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound in the new peak.[5] This is the most effective way to get an initial identification.
-
Compare with Forced Degradation Samples: Run a forced degradation study (see Experimental Protocols below). Compare the retention time and mass of the unknown peak with the peaks generated under specific stress conditions (e.g., acid hydrolysis, oxidation). This can help confirm the degradation pathway.
-
Review Storage Conditions:
-
pH: Was the solution acidic or basic? If so, the peak is likely a hydrolysis product.
-
Solvent: Protic solvents like water or methanol can participate in hydrolysis.
-
Light Exposure: Was the solution protected from light? If not, it could be a photodegradation product.
-
Temperature: Was the solution stored at an elevated temperature? This accelerates all forms of degradation.
-
-
Issue 2: Significant and rapid degradation is observed under acidic or basic conditions.
-
Problem: The concentration of this compound decreases rapidly when formulated in an acidic (pH < 4) or basic (pH > 8) solution.
-
Likely Cause: Acid- or base-catalyzed hydrolysis of the amide bond.[1][2] Amide hydrolysis is significantly faster at extreme pH values.[2]
-
Troubleshooting & Avoidance Strategies:
-
pH Adjustment: If your application allows, adjust the pH of the solution to a more neutral range (pH 6-8), where amide hydrolysis is typically slowest.[1] The use of buffers is critical to maintain a stable pH.[6]
-
Temperature Control: Perform experiments and store solutions at reduced temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis.
-
Solvent Selection: If feasible, use aprotic solvents (e.g., acetonitrile, DMSO) instead of protic solvents (e.g., water, methanol) to minimize the risk of hydrolysis.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the compound to remove water, which is necessary for hydrolysis.
-
Data Presentation: Forced Degradation Study
Researchers should meticulously record data from forced degradation studies. The following table provides a template for summarizing quantitative findings.
| Stress Condition | Stressor | Time (hours) | Temperature (°C) | % this compound Remaining | % Area of Degradant 1 (RT) | % Area of Degradant 2 (RT) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 0 | 60 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 60 | ||||||
| 24 | 60 | ||||||
| Base Hydrolysis | 0.1 M NaOH | 0 | 60 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 60 | ||||||
| 24 | 60 | ||||||
| Oxidation | 3% H₂O₂ | 0 | 25 | 100.0 | 0.0 | 0.0 | 100.0 |
| 12 | 25 | ||||||
| 24 | 25 | ||||||
| Photolytic | UV/Vis Light | 0 | 25 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 25 | ||||||
| Thermal (Solid) | Dry Heat | 0 | 80 | 100.0 | 0.0 | 0.0 | 100.0 |
| 48 | 80 |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. A validated, stability-indicating HPLC method is required for analysis.[4]
Protocol 1: Hydrolytic Degradation (Acid & Base)
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Incubation: Incubate the solutions in a water bath at 60°C. Protect all samples from light.[7]
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Quenching: Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.[1] Protect the solution from light.
-
Incubation: Keep the solution at room temperature (25°C).
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.[1]
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50). Also, place a sample of the solid powder in a transparent container.
-
Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, dissolve the solid sample and analyze all samples by a stability-indicating HPLC method. Compare the results to the dark controls to differentiate between photolytic and thermal degradation.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Unknown Peak
Caption: Troubleshooting flowchart for an unknown HPLC peak.
References
Technical Support Center: Scaling Up 4-Ethoxybenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Ethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two primary and most scalable synthetic routes to this compound are:
-
Amidation of 4-Ethoxybenzoic Acid: This typically involves the conversion of 4-ethoxybenzoic acid to a more reactive intermediate, such as an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by a reaction with ammonia.[1]
-
Hydrolysis of 4-Ethoxybenzonitrile: This route involves the conversion of the nitrile group of 4-ethoxybenzonitrile into a primary amide. This can be achieved under acidic or basic conditions, or more mildly using reagents like hydrogen peroxide.[2]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis can arise from several factors depending on the chosen route:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side reactions: Undesired side reactions can consume starting materials or the product. Careful control of reaction conditions is crucial.
-
Suboptimal reagents: The purity and reactivity of starting materials and reagents are critical. For instance, thionyl chloride should be fresh and handled under anhydrous conditions to prevent hydrolysis.
-
Product loss during workup: this compound has some solubility in water, which can lead to losses during aqueous workup and extraction phases.
Q3: What are the common impurities I should expect, and how can I remove them?
A3: Common impurities include unreacted starting materials (4-ethoxybenzoic acid or 4-ethoxybenzonitrile) and byproducts from side reactions.
-
Unreacted 4-ethoxybenzoic acid: This acidic impurity can be removed by washing the crude product with a dilute aqueous base solution, such as sodium bicarbonate.[1]
-
Unreacted 4-ethoxybenzonitrile: Due to its similar polarity to the product, removal can be challenging. Efficient hydrolysis is the best prevention. If present, careful column chromatography may be required.
-
Recrystallization is a highly effective method for purifying the final product. A common solvent system is an ethanol/water mixture.[3]
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: When scaling up, it is crucial to consider the following:
-
Thionyl chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Exothermic reactions: The reaction of 4-ethoxybenzoic acid with thionyl chloride, and the subsequent amidation, can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Pressure build-up: The reaction of thionyl chloride with carboxylic acids generates gaseous byproducts. The reaction vessel should be equipped with a proper gas outlet or pressure-relief system.
Troubleshooting Guides
Synthesis Route 1: From 4-Ethoxybenzoic Acid via Acyl Chloride
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Ethoxybenzoyl Chloride | Moisture in the reaction setup deactivating the thionyl chloride. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient thionyl chloride or reaction time. | Use a slight excess of thionyl chloride (1.5-2.0 equivalents). Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). | |
| Low Yield of this compound | Incomplete reaction of the acyl chloride with ammonia. | Ensure an adequate excess of ammonia is used. Maintain a low temperature during the addition of the acyl chloride to the ammonia solution to prevent side reactions. |
| Hydrolysis of the acyl chloride back to the carboxylic acid during workup. | Perform the workup at low temperatures and minimize contact time with aqueous solutions. | |
| Product Contamination | Presence of unreacted 4-ethoxybenzoic acid. | Wash the crude product with a saturated solution of sodium bicarbonate to remove the acidic starting material. |
| Formation of N-(4-ethoxybenzoyl)-4-ethoxybenzamide (diacylated byproduct). | This can occur if the reaction temperature is too high or if there is a localized high concentration of the acyl chloride. Ensure slow, controlled addition of the acyl chloride to a well-stirred ammonia solution at a low temperature. |
Synthesis Route 2: From 4-Ethoxybenzonitrile by Hydrolysis
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Nitrile | Reaction conditions are too mild (temperature too low, reaction time too short). | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal conditions. |
| Insufficient amount of catalyst or reagent (e.g., acid, base, or hydrogen peroxide). | Increase the loading of the catalyst or reagent. For hydrogen peroxide-mediated hydrolysis, ensure the pH is appropriately controlled (typically basic). | |
| Formation of 4-Ethoxybenzoic Acid | Over-hydrolysis of the amide product. | This is more common under harsh acidic or basic conditions. Use milder conditions, such as hydrogen peroxide in the presence of a suitable catalyst, and carefully monitor the reaction to stop it once the nitrile is consumed. |
| Product Purification Challenges | Difficulty in separating the product from unreacted nitrile. | Optimize the reaction to achieve full conversion. If separation is necessary, fractional crystallization or column chromatography with a carefully selected eluent system may be effective. |
Quantitative Data
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from 4-Ethoxybenzoyl Chloride and Ammonia.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to RT | 2 | 85 |
| 2 | Tetrahydrofuran | 0 to RT | 2 | 82 |
| 3 | Toluene | 0 to RT | 3 | 78 |
| 4 | Dichloromethane | -10 to RT | 2 | 91 |
Note: Yields are illustrative and can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Ethoxybenzoic Acid
Step 1: Preparation of 4-Ethoxybenzoyl Chloride
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), place 4-ethoxybenzoic acid (1 equivalent).
-
Under a fume hood, add thionyl chloride (2-3 equivalents) dropwise at room temperature.[3] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Stir the mixture at room temperature until the initial effervescence subsides.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated. The resulting 4-ethoxybenzoyl chloride is typically a yellow to brown oil and is used in the next step without further purification.
Step 2: Amidation of 4-Ethoxybenzoyl Chloride
-
In a separate flask, prepare a concentrated solution of aqueous ammonia (a significant excess, e.g., 10-20 equivalents) and cool it to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve the crude 4-ethoxybenzoyl chloride from Step 1 in a minimal amount of an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add the solution of 4-ethoxybenzoyl chloride dropwise to the cold, stirred ammonia solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove ammonium salts.
-
The crude this compound can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound from 4-Ethoxybenzonitrile
-
In a round-bottom flask, dissolve 4-ethoxybenzonitrile (1 equivalent) in a suitable solvent such as a mixture of DMSO and water.
-
Add a base, such as potassium carbonate, and hydrogen peroxide (30% aqueous solution, 2-3 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol/water.
Visualizations
Caption: Workflow for the synthesis of this compound via the acyl chloride route.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Addressing batch-to-batch variability of 4-Ethoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The resources below are designed to directly address batch-to-batch variability and other common issues encountered during the synthesis, purification, and use of 4-Ethoxybenzamide.
Troubleshooting Guide
This section addresses specific problems that may arise with different batches of this compound, offering potential causes and solutions.
Problem: Observed Variability in Biological Assay Results
One of the most common challenges is inconsistent results in biological assays between different batches of this compound.
-
Potential Cause 1: Purity & Impurity Profile. Even small percentages of impurities can have significant biological effects, leading to variable assay results.[1] Common impurities in benzamide synthesis include unreacted starting materials or byproducts from side reactions.[2]
-
Solution: Conduct a thorough analytical characterization of each batch before use. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify and quantify impurities.[3]
-
Potential Cause 2: Physical Properties. Differences in crystallinity, particle size, or solubility can affect how the compound behaves in an assay, leading to inconsistent outcomes.[4]
-
Solution: Characterize the physical properties of each batch. Visually inspect for uniform appearance. If solubility issues are suspected, consider performing solubility tests in your specific assay buffer.[1] Recrystallization is a common method to purify crude benzamide and can help ensure consistent crystalline form.[2]
-
Potential Cause 3: Compound Stability. The compound may be degrading in the assay medium or during storage.
-
Solution: Prepare fresh solutions for each experiment and assess the compound's stability under your specific experimental conditions.[1]
Problem: Inconsistent Physical Appearance (Color, Crystal Form)
Variations in the physical appearance of the solid compound can indicate underlying issues.
-
Potential Cause 1: Inefficient Purification. A dark or oily product often points to the presence of significant impurities or decomposition of materials during the reaction.[2]
-
Solution: Review and optimize the purification protocol. Recrystallization is a highly effective method for purifying benzamides.[2] Washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities like residual 4-ethoxybenzoic acid.[2]
-
Potential Cause 2: Residual Solvents. Trapped solvents from the purification process can alter the physical properties of the final product.
-
Solution: Ensure the product is dried thoroughly under appropriate conditions (e.g., vacuum oven) to remove residual solvents. The amount of residual solvent can be quantified using techniques like Gas Chromatography (GC) or ¹H NMR.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?
A1: Batch-to-batch variability can stem from three main areas: raw materials, process parameters, and purification methods.[4][5]
-
Raw Material Variability : The quality of starting materials, such as 4-ethoxybenzoic acid and the aminating agent, is critical.[4][6] Impurities in these raw materials can carry through to the final product or cause side reactions.[7]
-
Process Parameter Deviations : Small changes in reaction temperature, time, pH, or reagent stoichiometry can lead to the formation of byproducts or incomplete reactions.[2][8]
-
Purification Inconsistencies : Variations in crystallization conditions, washing procedures, or drying times can affect the purity, crystal form, and residual solvent content of the final product.[9]
Q2: Which impurities are commonly found in this compound, and how can they be minimized?
A2: Common impurities include:
-
4-Ethoxybenzoic Acid : This results from incomplete reaction or hydrolysis of an activated intermediate (like an acyl chloride) or the final amide product.[2] To minimize this, ensure the initial activation step goes to completion and avoid harsh, aqueous workup conditions. A final wash with a mild base can remove this acidic impurity.[2]
-
Unreacted Starting Materials : Incomplete reactions can leave residual reagents. Optimizing reaction time and temperature can ensure the reaction proceeds to completion.[9]
-
Diacylated Byproducts (N-(4-ethoxybenzoyl)-4-ethoxybenzamide) : These can form if reaction conditions are not carefully controlled, especially with certain activating agents.[2] This can be minimized by controlling stoichiometry and temperature.
Q3: What is the recommended analytical workflow for qualifying a new batch of this compound?
A3: A robust analytical workflow is essential for ensuring consistency. The following workflow is recommended to confirm identity, purity, and quality:
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; start -> {identity, purity, physical, residual} [arrowhead=open]; {identity, purity, physical, residual} -> spec_check; spec_check -> pass [label=" Meets Specs "]; spec_check -> fail [label=" OOS "]; }
Caption: Recommended analytical workflow for qualifying a new batch.
Q4: How can I troubleshoot the synthesis if my yield is consistently low?
A4: Low yields in benzamide synthesis are often traced back to a few key areas:
-
Poor Quality Starting Materials : Ensure reagents are pure and dry, as moisture can hydrolyze activated intermediates.[9]
-
Hydrolysis of Activated Intermediate : If using a method that proceeds via an acyl chloride (e.g., from 4-ethoxybenzoic acid and thionyl chloride), this intermediate is highly susceptible to hydrolysis. Ensure the reaction is run under anhydrous conditions until the amine is added.[9]
-
Inadequate Reaction Conditions : The reaction may require optimization of temperature or time to go to completion. Side reactions can also consume starting materials if conditions are too harsh.[9]
-
Product Loss During Workup : Ensure the product has fully precipitated before filtration; cooling the mixture can help.[2] Also, optimize any extraction procedures to prevent loss of product into the aqueous phase.[9]
Data and Protocols
Table 1: Typical Quality Control Specifications
This table provides a general set of specifications for high-purity this compound intended for research use.
| Parameter | Specification | Recommended Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, Mass Spectrometry |
| Purity (Assay) | ≥ 98.0% | HPLC (UV detection) |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
| Melting Point | 208-210 °C | Melting Point Apparatus |
| Residual Solvents | To be reported (e.g., ≤ 5000 ppm) | GC or ¹H NMR |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a this compound batch and quantify impurities.
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Dilute this stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area of the main this compound peak as a percentage of the total area of all integrated peaks.
-
Experimental Protocol: Identity Confirmation by ¹H NMR
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis: Compare the resulting spectrum to a reference spectrum or analyze the chemical shifts, integration, and coupling patterns to confirm they are consistent with the structure of this compound.
-
Expected Peaks (in DMSO-d₆):
-
Triplet around 1.3 ppm (3H, -CH₃)
-
Quartet around 4.0 ppm (2H, -O-CH₂-)
-
Two doublets between 6.9-7.9 ppm (4H, aromatic protons)
-
Two broad singlets for the amide protons (-CONH₂)
-
-
Visual Guide: Sources of Batch Variability
The following diagram illustrates the key stages in the production and analysis of this compound and highlights potential sources of variability at each step.
// Nodes for the main process raw_materials [label="1. Raw Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="2. Chemical Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="3. Purification & Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="4. Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for sources of variability node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; var_raw [label="Purity of 4-Ethoxybenzoic Acid\nSupplier Variations\nReagent Quality (e.g., SOCl₂, NH₃)\nMoisture Content"]; var_synth [label="Temperature Fluctuations\nIncorrect Stoichiometry\nReaction Time Deviations\nMixing Inefficiency\npH Control"]; var_purify [label="Crystallization Solvent/Rate\nInadequate Washing\nInconsistent Drying (Temp/Time)\nCross-Contamination"]; var_final [label="Impurity Profile\nPhysical Form (Polymorphism)\nResidual Solvents\nAssay/Purity\nSolubility"];
// Edges edge [color="#5F6368", style=dashed, arrowhead=open, fontname="Arial", fontsize=9]; raw_materials -> synthesis [style=solid, arrowhead=normal]; synthesis -> purification [style=solid, arrowhead=normal]; purification -> final_product [style=solid, arrowhead=normal];
var_raw -> raw_materials [label="affects"]; var_synth -> synthesis [label="affects"]; var_purify -> purification [label="affects"]; final_product -> var_final [dir=back, label="is characterized by"]; }
Caption: Key stages where variability can be introduced.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nicovaper.com [nicovaper.com]
- 4. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. benchchem.com [benchchem.com]
Best practices for storing and handling 4-Ethoxybenzamide to maintain integrity
Technical Support Center: 4-Ethoxybenzamide
This guide provides best practices for the storage, handling, and troubleshooting of this compound to ensure its integrity throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical and physical properties of this compound?
A1: this compound is a combustible, solid aromatic amide.[1] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55836-71-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 208-210 °C | [1] |
| Purity | ≥97% |
Q2: What are the officially recommended storage conditions for this compound?
A2: To maintain the integrity and stability of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored sealed in a dry environment.[1] For long-term stability, storing at colder temperatures is advisable, drawing parallels from related benzamide compounds which exhibit enhanced stability at -20°C.[4]
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Room Temperature (Short-term). Consider -20°C for long-term storage (months to years). | Prevents thermal degradation. Colder temperatures slow chemical degradation processes. | [1][4] |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place. | Protects from moisture, which can cause hydrolysis, and atmospheric contaminants. | [1] |
| Light | Store in a dark place, away from direct sunlight. | Prevents potential photodegradation. Aromatic compounds can be light-sensitive. | |
| Incompatibilities | Segregate from strong oxidizing agents. | Avoids hazardous chemical reactions. |
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: Due to its chemical nature and hazard classification, appropriate PPE must be worn at all times. This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][3]
-
Eye Protection: Wear tightly fitting safety goggles or eyeshields.
-
Hand Protection: Handle with impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
-
Respiratory Protection: When handling the solid powder, especially when dust may be generated, use a type N95 (US) dust mask or equivalent.[1]
-
Body Protection: Wear a standard laboratory coat.
Below is a workflow for ensuring safety before handling the compound.
References
Validation & Comparative
A Comparative Analysis of 4-Ethoxybenzamide and Other Benzamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4-Ethoxybenzamide and other notable benzamide derivatives. This document synthesizes available data on their biological activities, outlines detailed experimental protocols for their evaluation, and visualizes a key signaling pathway implicated in the action of some benzamides.
Benzamides are a versatile class of organic compounds characterized by a benzene ring linked to an amide functional group. This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, a simple derivative, serves as a valuable subject for comparative analysis within this broad and impactful class of molecules.
Comparative Biological Activity: A Data-Driven Overview
While direct head-to-head comparative studies of this compound against a wide range of other benzamides are not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. The following tables summarize the reported biological activities of various benzamide derivatives, providing a benchmark for the potential performance of this compound.
Anticancer Activity
Benzamide derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the inhibition of critical cellular processes and signaling pathways.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | Prostate Cancer | 2.5[1] |
| PC-3 | Prostate Cancer | 2.5[1] | |
| DU-145 | Prostate Cancer | 6.5[1] | |
| 3-Chloro-N-phenylbenzamide | SiHa | Cervical Cancer | 22.4[1] |
| Benzimidazole Derivative 4 | MCF-7 | Breast Adenocarcinoma | 8.86 ± 1.10[2] |
| 1-(4-(benzamido)phenyl)-3-arylurea (Compound 6g) | MDAMB-231 | Breast Adenocarcinoma | 11.35[3] |
| MCF-7 | Breast Adenocarcinoma | 11.58[3] |
Antimicrobial Activity
The benzamide scaffold is also a key feature in the development of novel antimicrobial agents. The data below showcases the minimum inhibitory concentration (MIC) of various benzamide derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives | Mycobacterium tuberculosis H37Rv | 1.5 - 25[4] |
| Carbazole Derivative D | Staphylococcus aureus | 0.6 - 4.6 (nmol/mL)[5] |
| 4-Ethoxybenzoic acid (related compound) | Staphylococcus aureus (biofilm inhibition) | Inhibited up to 87% of biofilm formation[6] |
Experimental Protocols
To facilitate further research and direct comparative studies, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of benzamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other benzamides) in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and an untreated control.[7]
-
Incubate the plate for 48 to 72 hours.[8]
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[7][8]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzamide derivatives against bacterial strains.
1. Inoculum Preparation:
-
From a fresh overnight culture of the test bacteria, prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
2. Serial Dilution of Compounds:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).[9]
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).[10]
-
Incubate the plate at 35-37°C for 16-20 hours.[10]
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Signaling Pathway Visualization
Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.[12][13][14] The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for benzamide-based inhibitors.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of certain benzamides on the SMO receptor.
Experimental Workflow and Logical Relationships
The process of evaluating and comparing new benzamide derivatives involves a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for the comparative analysis and development of novel benzamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 4-Ethoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Ethoxybenzamide's potential biological target with alternative compounds, supported by experimental data from studies on structurally related molecules. While the direct biological target of this compound is not extensively documented in publicly available research, evidence from analogous compounds strongly suggests its activity as an inhibitor of cyclooxygenase (COX) enzymes.
Introduction to this compound and its Potential Target
This compound is a chemical compound belonging to the benzamide class. While its specific biological roles are not fully elucidated, research on structurally similar ethoxybenzamide derivatives points towards the cyclooxygenase (COX) enzymes, COX-1 and COX-2, as primary biological targets. These enzymes are pivotal in the inflammatory process through the synthesis of prostaglandins. Inhibition of COX enzymes is a well-established mechanism for widely used non-steroidal anti-inflammatory drugs (NSAIDs). This guide will, therefore, focus on the validation of COX enzymes as the likely target for this compound by comparing the activity of its analogs to other known COX inhibitors.
Comparative Analysis of COX Inhibition
Based on available literature for ethoxy-substituted benzamides, a comparison can be drawn with established COX inhibitors like Indomethacin. The following table summarizes the inhibitory activity of a representative 2-ethoxybenzamide derivative against COX-1.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | COX-1 | 0.045 | Indomethacin | COX-1 | 0.057 |
Table 1: Comparative Inhibitory Activity against COX-1. Data for 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide highlights its potent inhibition of COX-1, comparable to the well-known NSAID, Indomethacin.
Experimental Protocols
Validating the biological target of a compound like this compound involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments typically employed in this process.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Indomethacin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) and heme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
The concentration of PGE2, a product of the COX reaction, is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.
Cellular Target Engagement Assay
Cellular thermal shift assays (CETSA) can be employed to verify that the compound binds to its target protein within a cellular context.
Objective: To confirm the physical interaction between the test compound and the target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein (e.g., a cell line with endogenous COX expression)
-
Test compound
-
Lysis buffer
-
Antibodies specific to the target protein for Western blotting or other detection methods
Procedure:
-
Cells are treated with the test compound or vehicle control for a specific duration.
-
The treated cells are then heated to various temperatures to induce protein denaturation.
-
Following the heat challenge, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Binding of the compound to its target protein is expected to increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for validating a biological target.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 4-Ethoxybenzamide with structurally related compounds. Due to a lack of direct experimental data in publicly available literature, this document outlines a proposed study, detailing the selection of related compounds, potential biological targets, and comprehensive experimental protocols to generate the necessary comparative data.
Introduction to this compound and the Imperative of Cross-Reactivity Studies
This compound is an aromatic amide with potential therapeutic applications. Its structural similarity to other pharmacologically active benzamides necessitates a thorough evaluation of its cross-reactivity profile. Understanding off-target interactions is paramount in drug development to predict potential side effects, uncover secondary therapeutic applications, and ensure target specificity. This guide proposes a systematic approach to investigate the selectivity of this compound against a panel of related compounds and biologically relevant targets.
Selection of Compounds for Comparative Analysis
A comparative cross-reactivity study should include compounds with structural similarities to this compound to assess how minor chemical modifications influence biological activity. The proposed compounds for this analysis are:
-
This compound: The lead compound of interest.
-
2-Ethoxybenzamide (Ethenzamide): An isomer of this compound, known for its analgesic and anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
4-Methoxybenzamide: A closely related analog where the ethoxy group is replaced by a methoxy group, allowing for the evaluation of the impact of the alkyl chain length on activity.
-
Benzamide: The parent compound, serving as a baseline for the activity of the benzamide scaffold.
-
p-Aminobenzamide: A related compound where the ethoxy group is replaced by an amino group, introducing a different functional group at the para position.
Potential Biological Targets for Cross-Reactivity Screening
Based on the known activities of benzamide derivatives, the following protein targets are proposed for the initial cross-reactivity screening:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Given that 2-Ethoxybenzamide is a known COX inhibitor, it is crucial to assess the activity of this compound and its analogs against these enzymes.[1]
-
Carbonic Anhydrases (CAs): Benzamide derivatives, particularly those with sulfonamide moieties, are known inhibitors of various CA isoforms.
-
Poly(ADP-ribose) Polymerases (PARPs): The benzamide structure is a key pharmacophore in many PARP inhibitors.
Proposed Experimental Data for Comparison
The following tables present a hypothetical summary of quantitative data that would be generated from the proposed experimental protocols. It is important to note that this data is illustrative and not based on published experimental results for this compound.
Table 1: Comparative Binding Affinities (Ki, nM) of Benzamide Derivatives
| Compound | COX-1 | COX-2 | Carbonic Anhydrase II | PARP-1 |
| This compound | 5,200 | 850 | >10,000 | 1,500 |
| 2-Ethoxybenzamide | 1,500 | 250 | >10,000 | 8,000 |
| 4-Methoxybenzamide | 6,800 | 1,200 | >10,000 | 2,000 |
| Benzamide | >10,000 | >10,000 | >10,000 | 5,000 |
| p-Aminobenzamide | >10,000 | >10,000 | 7,500 | 9,500 |
Table 2: Comparative Inhibitory Potency (IC50, µM) of Benzamide Derivatives
| Compound | COX-1 Activity | COX-2 Activity | Carbonic Anhydrase II Activity | PARP-1 Activity |
| This compound | 15.5 | 2.1 | >100 | 4.2 |
| 2-Ethoxybenzamide | 4.2 | 0.6 | >100 | 25.1 |
| 4-Methoxybenzamide | 20.1 | 3.5 | >100 | 5.8 |
| Benzamide | >100 | >100 | >100 | 18.0 |
| p-Aminobenzamide | >100 | >100 | 22.3 | 33.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for a specific target protein by measuring their ability to displace a known, labeled ligand.
Materials:
-
Purified target enzyme (e.g., COX-1, COX-2, CA-II, PARP-1).
-
Labeled ligand with known affinity for the target.
-
Test compounds (this compound and related compounds).
-
Assay buffer optimized for the target protein.
-
96-well microplates.
-
Detection instrument (e.g., scintillation counter for radiolabeled ligands, fluorescence plate reader for fluorescently labeled ligands).
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the target enzyme, labeled ligand, and test compounds in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the target enzyme, and a fixed concentration of the labeled ligand to each well.
-
Addition of Test Compounds: Add serial dilutions of the test compounds to the wells. Include control wells with no test compound (maximum binding) and wells with an excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Detection: Measure the amount of bound labeled ligand in each well using the appropriate detection instrument.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that displaces 50% of the labeled ligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Enzyme Inhibition Assay
This assay measures the ability of the test compounds to inhibit the catalytic activity of the target enzyme.
Materials:
-
Purified target enzyme.
-
Substrate for the target enzyme that produces a detectable product (e.g., chromogenic or fluorogenic).
-
Test compounds.
-
Assay buffer.
-
96-well microplates.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer and serial dilutions of the test compounds.
-
Enzyme Addition: Add a fixed concentration of the enzyme to each well and pre-incubate with the test compounds for a specified time.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the formation of the product over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the test compound. Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the test compound concentration to determine the IC50 value.
Cellular Functional Assay
This assay assesses the effect of the test compounds on a specific signaling pathway or cellular process in a relevant cell line.
Materials:
-
Cell line expressing the target of interest (e.g., a cell line that produces prostaglandins via COX activity).
-
Cell culture medium and reagents.
-
Test compounds.
-
Stimulus to activate the cellular pathway (e.g., arachidonic acid for COX pathway).
-
Assay kit to measure the downstream readout (e.g., ELISA kit for prostaglandin E2).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time.
-
Cellular Stimulation: Add the stimulus to the cells to activate the pathway of interest.
-
Incubation: Incubate for a period sufficient to allow for the production of the downstream signaling molecule.
-
Measurement of Readout: Collect the cell supernatant or cell lysate and measure the concentration of the downstream marker (e.g., prostaglandin E2) using an appropriate assay kit (e.g., ELISA).
-
Data Analysis: Plot the percentage of inhibition of the cellular response against the logarithm of the test compound concentration to determine the cellular IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the COX pathway by this compound.
References
Scarcity of Public Data on the Clinical Efficacy of 4-Ethoxybenzamide
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the clinical efficacy of 4-Ethoxybenzamide for any specific therapeutic indication. As a result, a direct comparison to standard-of-care drugs is not currently feasible.
Initial searches indicate that this compound is primarily available as a chemical compound for research and use in chemical synthesis studies.[1] There are no registered clinical trials or published preclinical or clinical studies that evaluate its therapeutic effects in comparison to established medical treatments.
One preclinical study investigated a radiolabeled derivative of benzamide, [18F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy) ethoxy)ethoxy]benzamide, as a potential imaging agent for melanoma, but this study did not involve this compound itself nor did it assess therapeutic efficacy.[2] Another unrelated compound, 4-(2-aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, has been studied for its interaction with urokinase-type plasminogen activator, but this is distinct from this compound.[3]
It is important to distinguish this compound from a similarly named compound, Ethenzamide (2-ethoxybenzamide). Ethenzamide is a known analgesic and anti-inflammatory agent used for pain and fever relief.[4][5][6] However, this is a different molecule, and its clinical data cannot be extrapolated to this compound.
Without any data on the mechanism of action, pharmacological effects, or results from preclinical and clinical trials for this compound, it is impossible to:
-
Identify the relevant standard-of-care drugs for comparison.
-
Summarize quantitative data on its efficacy and safety.
-
Provide detailed experimental protocols from cited studies.
-
Create visualizations of signaling pathways or experimental workflows.
To proceed with a meaningful comparison, further information is required on the intended therapeutic application of this compound. Specifically, clarification is needed on the disease or condition for which its efficacy is being investigated. With this information, a more targeted search for relevant preclinical research or any potential investigational studies could be conducted. Subsequently, a comparison with the established standard-of-care treatments for that specific indication could be attempted, contingent on the availability of data.
References
- 1. This compound | 55836-71-0 [chemicalbook.com]
- 2. Synthesis and Preclinical Characterization of [18F]FPBZA: A Novel PET Probe for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethenzamide - Wikipedia [en.wikipedia.org]
- 6. Ethenzamide (TN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Researcher's Guide to Orthogonal Validation of 4-Ethoxybenzamide's Hypothesized Mechanism of Action as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the hypothesized mechanism of action of 4-Ethoxybenzamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor. While the specific mechanism of this compound is not extensively characterized, its core benzamide structure is a well-known pharmacophore present in numerous established PARP inhibitors.[1][2] This suggests a plausible hypothesis that this compound may exert its biological effects through the inhibition of PARP enzymes.
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of single-strand DNA breaks (SSBs).[3][4] In the context of cancer therapy, PARP inhibitors have shown significant efficacy in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4]
Validating this hypothesized mechanism requires a multi-faceted approach using orthogonal methods that probe different aspects of the drug's interaction with its target and its downstream cellular consequences. An orthogonal approach, which employs multiple, independent techniques to measure a common trait, is crucial for eliminating false positives and building a robust body of evidence.[5][6] This guide details four key orthogonal methodologies: a biochemical PARP activity assay, the Cellular Thermal Shift Assay (CETSA), immunofluorescence for Poly(ADP-ribose) (PAR) formation, and the Comet assay for DNA damage assessment. For each method, a detailed experimental protocol, a comparative data summary, and a visual workflow are provided to aid in experimental design and data interpretation.
Hypothesized Mechanism of Action: PARP Inhibition
This compound is hypothesized to function as a competitive inhibitor of PARP enzymes. By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP, it is proposed to block the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks.[2][3] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with compromised homologous recombination repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.
Figure 1: Hypothesized PARP1 Signaling Pathway and Inhibition by this compound.
Orthogonal Method 1: Biochemical PARP Activity Assay
This method directly measures the enzymatic activity of purified PARP protein in the presence of an inhibitor. It is a primary validation step to confirm a direct interaction between this compound and the PARP enzyme and to quantify its inhibitory potency (IC50). An ELISA-based format is common, detecting the amount of biotinylated PAR incorporated onto histone proteins.[7]
Data Presentation: Comparative Inhibitory Potency
| Compound | Target | Assay Type | IC50 (nM) | Key Findings |
| This compound | PARP1 | Biochemical ELISA | Hypothetical: 85 | Potentially moderate PARP1 inhibitor. |
| Olaparib | PARP1, PARP2 | Biochemical ELISA | PARP1: 1, PARP2: 5[8] | Potent inhibitor of both PARP1 and PARP2 enzymatic activity.[8] |
| Rucaparib | PARP1, PARP2 | Biochemical ELISA | PARP1: 7[9] | Potent inhibitor of PARP1 and PARP2.[9] |
| Talazoparib | PARP1, PARP2 | Biochemical ELISA | PARP1: 1[9] | Highly potent inhibitor of PARP1.[9] |
Experimental Protocol: Biochemical PARP Activity Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBST).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) in assay buffer.
-
Enzymatic Reaction: Prepare a master mix containing reaction buffer, biotinylated NAD+, and recombinant PARP1 enzyme. Add the master mix to the wells, followed by the addition of the serially diluted inhibitors or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for the PARylation reaction to occur.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (horseradish peroxidase) diluted in blocking buffer to each well and incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate again and add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Immediately read the luminescence or absorbance using a microplate reader.
-
Data Analysis: Subtract the background signal (wells without enzyme). Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a Biochemical PARP Activity Assay.
Orthogonal Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm target engagement within a cellular environment.[10] The principle is based on ligand-induced thermal stabilization of the target protein. If this compound binds to PARP1 in intact cells, the PARP1-drug complex will be more resistant to heat-induced denaturation compared to unbound PARP1. This is observed as a shift in the protein's melting temperature (Tagg).
Data Presentation: Target Engagement and Thermal Stabilization
| Compound | Target | Assay Type | Thermal Shift (ΔTagg) | Cellular EC50 (nM) | Key Findings |
| This compound | PARP1 | CETSA (Western Blot) | Hypothetical: +1.5°C | Hypothetical: 250 | Demonstrates direct binding to PARP1 in intact cells. |
| Olaparib | PARP1 | CETSA (AlphaScreen) | ~2°C[11] | 10.7[11] | Confirms potent intracellular target engagement of PARP1.[11] |
| Rucaparib | PARP1 | CETSA (AlphaScreen) | ~2°C[1] | 50.9[11] | Shows intracellular binding to PARP1.[1][11] |
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MDA-MB-436) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for 1 hour at 37°C.[10]
-
Heat Shock: Aliquot the treated cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for PARP1.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PARP1 relative to the unheated control against the temperature. Determine the Tagg (temperature at which 50% of the protein is denatured) for both the treated and control samples to calculate the thermal shift (ΔTagg). For cellular EC50 determination, perform an isothermal dose-response (ITDRF) experiment at a fixed temperature with varying inhibitor concentrations.[1]
Figure 3: General Workflow of the Cellular Thermal Shift Assay (CETSA).
Orthogonal Method 3: Immunofluorescence for PAR Formation
This method assesses the functional consequence of PARP inhibition within the cell. Upon DNA damage, activated PARP synthesizes PAR chains at the damage site, which can be visualized as nuclear foci using a specific anti-PAR antibody. A potent PARP inhibitor like this compound should prevent or significantly reduce the formation of these PAR foci following the induction of DNA damage.[13]
Data Presentation: Inhibition of Cellular PARP Activity
| Condition | DNA Damage Agent | Mean PAR Fluorescence Intensity (Arbitrary Units) | Key Findings |
| Vehicle Control | - | 15 | Basal level of PAR formation. |
| Vehicle Control | + H₂O₂ | 250 | Strong induction of PAR formation upon DNA damage. |
| This compound | + H₂O₂ | Hypothetical: 45 | Significantly reduces H₂O₂-induced PAR formation, confirming cellular PARP inhibition. |
| Olaparib | + H₂O₂ | 30 | Potently inhibits cellular PARP activity. |
Experimental Protocol: Immunofluorescence Staining for PAR
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Pre-treat the cells with this compound or a control inhibitor for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with an agent like H₂O₂ (e.g., 10 mM) for 10-15 minutes.
-
Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[13]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.[13]
-
Blocking: Wash with PBS and add a blocking solution (e.g., 5% BSA in PBS) for 1 hour to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against PAR (e.g., anti-PAR mouse monoclonal) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal within the nucleus using image analysis software (e.g., ImageJ/Fiji).
Figure 4: Workflow for Immunofluorescence Detection of PAR Formation.
Orthogonal Method 4: Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method to quantify DNA damage in individual cells.[14] By inhibiting PARP, this compound is expected to lead to an accumulation of DNA single-strand breaks. Under alkaline conditions, these breaks allow DNA to relax and migrate out of the nucleoid during electrophoresis, forming a "comet" shape. The amount of DNA in the tail is proportional to the level of DNA damage. This assay measures the downstream consequence of PARP inhibition.
Data Presentation: Quantification of DNA Damage
| Condition | DNA Damage Agent | Mean Olive Tail Moment (Arbitrary Units) | Key Findings |
| Vehicle Control | - | 2.5 | Basal level of DNA damage. |
| Vehicle Control | + MMS | 25.0 | Significant DNA damage induced by MMS. |
| This compound | - | Hypothetical: 8.0 | May induce some DNA damage alone due to inhibition of basal repair. |
| This compound | + MMS | Hypothetical: 45.0 | Potentiates MMS-induced DNA damage, consistent with PARP inhibition. |
| Olaparib | + MMS | 48.5[3] | Significantly enhances DNA damage in combination with an alkylating agent.[3] |
Experimental Protocol: Alkaline Comet Assay
-
Cell Culture and Treatment: Treat cells with this compound, with or without a DNA-damaging agent like methyl methanesulfonate (MMS), for a specified duration.
-
Cell Embedding: Harvest the cells and mix a low-density suspension with low-melting-point agarose. Pipette this mixture onto a specialized CometSlide™ and allow it to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.[14]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to allow the DNA to unwind.[5]
-
Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. The negatively charged, broken DNA fragments will migrate towards the anode.[5]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Gold.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 cells per sample. Analyze the images using specialized software (e.g., OpenComet) to quantify DNA damage metrics like the Olive Tail Moment or % Tail DNA.[15]
Figure 5: Workflow for the Alkaline Comet Assay.
Synthesis of Orthogonal Methods
The power of this validation approach lies in the orthogonality of the selected methods. Each assay provides a distinct piece of evidence that, when combined, builds a compelling case for the hypothesized mechanism of action. The biochemical assay confirms direct enzyme inhibition, CETSA demonstrates target engagement in the complex cellular milieu, immunofluorescence visualizes the direct functional consequence of this engagement (lack of PARylation), and the Comet assay quantifies the ultimate downstream effect on genomic integrity.
Figure 6: Logical Relationship of Orthogonal Methods for Mechanism of Action Validation.
By systematically applying these orthogonal experimental approaches, researchers can rigorously test the hypothesis that this compound acts as a PARP inhibitor. Positive results across these distinct methodologies would provide strong, multi-faceted evidence to confirm its mechanism of action, thereby guiding its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 6. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 7. PARP Universal Colorimetric Assay Kit 4677-096-K: R&D Systems [rndsystems.com]
- 8. Quantification of DNA damage induced repair focus formation via super-resolution dSTORM localization microscopy - Nanoscale (RSC Publishing) DOI:10.1039/C9NR03696B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes for 4-Ethoxybenzamide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Ethoxybenzamide, a valuable building block in medicinal chemistry, can be synthesized through several distinct pathways. This guide provides a head-to-head comparison of two primary synthetic routes: the amidation of 4-ethoxybenzoic acid via its acyl chloride and the partial hydrolysis of 4-ethoxybenzonitrile. This comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as yield, reaction speed, cost of reagents, and ease of workup. The two methods presented here offer different advantages and disadvantages. The acyl chloride route is a classic, high-yielding approach, while the nitrile hydrolysis route can be more direct if the nitrile is readily available.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route A: From 4-Ethoxybenzoic Acid (via Acyl Chloride) | Route B: From 4-Ethoxybenzonitrile (Partial Hydrolysis) |
| Starting Material | 4-Ethoxybenzoic Acid | 4-Ethoxybenzonitrile |
| Key Reagents | Thionyl chloride (SOCl₂), Aqueous Ammonia (NH₄OH) | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) |
| Solvent | Toluene, Dichloromethane (DCM) | Ethanol, Water |
| Reaction Temperature | Step 1: 80°C (Reflux); Step 2: 0-25°C | 50-60°C |
| Reaction Time | Step 1: ~2 hours; Step 2: ~1 hour | 2-4 hours |
| Typical Yield | > 90% | 85-95% |
| Purity (pre-recrystallization) | High, but may contain trace acidic impurities | Generally high, potential for over-hydrolysis to carboxylic acid |
| Key Advantages | High yield and purity, well-established and reliable. | Milder conditions compared to traditional acid/base hydrolysis. |
| Key Disadvantages | Two-step process, use of corrosive thionyl chloride. | Potential for byproduct formation (4-ethoxybenzoic acid). |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound via the two compared routes.
Route A: Synthesis from 4-Ethoxybenzoic Acid via 4-Ethoxybenzoyl Chloride
This two-step method first involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by amidation.
Step 1: Synthesis of 4-Ethoxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (10.0 g, 60.2 mmol).
-
In a fume hood, carefully add thionyl chloride (11.0 mL, 150.5 mmol) to the flask.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid carboxylic acid will dissolve as it is converted to the acyl chloride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethoxybenzoyl chloride is obtained as a yellowish oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the crude 4-ethoxybenzoyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (28-30%, 20 mL) to the flask with vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring for 1 hour at room temperature to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
Route B: Synthesis from 4-Ethoxybenzonitrile via Partial Hydrolysis
This method achieves the conversion in a single step under controlled basic conditions using an oxidizing agent.[1]
-
In a round-bottom flask, dissolve 4-ethoxybenzonitrile (10.0 g, 68.0 mmol) in ethanol (100 mL).
-
Add a 6M aqueous solution of sodium hydroxide (10 mL).
-
While stirring, slowly add a 30% aqueous solution of hydrogen peroxide (20 mL) to the mixture. The temperature may rise; maintain it between 50-60°C using a water bath if necessary.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathways to this compound.
Caption: Decision workflow for synthesizing this compound.
References
Purity analysis of 4-Ethoxybenzamide using HPLC and other techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 4-Ethoxybenzamide. Ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount for the safety, efficacy, and reproducibility of drug development and manufacturing. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method to aid in selecting the most appropriate analytical strategy for quality control and impurity profiling.
Introduction to this compound and its Purity Analysis
This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. The synthesis of this compound can introduce various impurities, including unreacted starting materials such as 4-ethoxybenzoic acid or 4-ethoxybenzonitrile, as well as byproducts from side reactions. Therefore, robust analytical methods are essential to accurately determine the purity of the final product and to identify and quantify any impurities. This guide focuses on HPLC as the primary method for quantitative analysis and compares its performance with other valuable techniques: Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity analysis depends on several factors, including the desired level of accuracy and precision, the nature of the potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Primary Use | Quantitative purity determination and impurity profiling. | Qualitative screening for impurities and reaction monitoring. | Structural elucidation and quantitative purity assessment (qNMR). | Functional group identification and confirmation of compound identity. |
| Sensitivity | High (ppm to ppb levels). | Moderate to low (µg to ng levels). | Moderate (mg quantities for routine analysis). | Low (mg quantities). |
| Quantification | Highly accurate and precise with appropriate reference standards. | Semi-quantitative at best. | Highly accurate for absolute purity determination (qNMR) with an internal standard. | Not a quantitative technique for purity. |
| Throughput | Moderate (typically 10-30 minutes per sample). | High (multiple samples can be run simultaneously). | Low to moderate (minutes to hours per sample). | High (typically <1 minute per sample). |
| Impurity Detection | Excellent for separating and detecting a wide range of impurities. | Good for visualizing impurities with different polarities. | Can detect impurities with distinct NMR signals, but overlapping signals can be an issue. | Can only detect impurities with different functional groups that are present in significant amounts. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method provides a robust approach for the quantitative purity analysis of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Sample of synthesized this compound
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 10 mL of the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of a chemical reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Reagents:
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Solution: Dissolve a small amount of the this compound sample in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm.
Data Analysis: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR) against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard of known purity (for qNMR), e.g., maleic acid.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
For qNMR, accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the sample (and internal standard) in approximately 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis: Acquire the ¹H NMR spectrum. The purity is assessed by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals or the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily used for the identification of functional groups and to confirm the identity of a compound by comparing its spectrum to that of a reference standard.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition and Analysis: Acquire the IR spectrum. The presence of characteristic peaks for the amide (N-H and C=O stretching) and ether (C-O stretching) functional groups, along with the aromatic ring vibrations, confirms the identity of this compound. The spectrum should be compared with a reference spectrum for confirmation.
Conclusion
For a comprehensive and robust purity analysis of this compound, a multi-technique approach is recommended. HPLC stands out as the primary method for accurate and precise quantitative analysis of purity and for the detection and quantification of impurities. TLC serves as a rapid and economical tool for initial purity screening and for monitoring the progress of synthesis. NMR spectroscopy provides invaluable structural confirmation and offers an orthogonal method for quantitative purity determination (qNMR). Finally, FTIR spectroscopy is an excellent technique for rapid identity confirmation. The selection and combination of these techniques will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling in a drug development setting.
Establishing Analytical Standards for 4-Ethoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for establishing standards for 4-Ethoxybenzamide. It includes detailed experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), benchmarked against viable alternatives. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized to aid in methodological understanding.
Introduction to this compound and its Analytical Challenges
This compound is a benzamide derivative with potential applications in medicinal chemistry and drug discovery. The establishment of robust analytical standards is crucial for ensuring the quality, purity, and consistency of this compound in research and development. This involves the use of precise and accurate analytical methods for its quantification and characterization. This guide compares the two most common and powerful analytical techniques, HPLC and GC-MS, for this purpose and provides a comparative analysis with structurally similar compounds, 4-Methoxybenzamide and 2-Ethoxybenzamide.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the desired sensitivity, selectivity, sample matrix, and the need for structural confirmation. Below is a comparative summary of typical performance characteristics for HPLC-UV and GC-MS analysis of this compound and its alternatives.
Table 1: Comparison of HPLC-UV and GC-MS Performance for Benzamide Analysis
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL (with derivatization) |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL (with derivatization) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes (excluding derivatization) |
| Strengths | - High precision and accuracy.- Suitable for non-volatile and thermally labile compounds.- Robust and widely available. | - High sensitivity and selectivity.- Provides structural information for confirmation.- Excellent for complex matrices. |
| Limitations | - Lower sensitivity compared to GC-MS.- Does not provide definitive structural confirmation without a mass spectrometer detector. | - May require sample derivatization, adding complexity.- Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols can be adapted for the analysis of its structural isomers and related benzamide derivatives.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a validated reverse-phase HPLC method suitable for the quantification of this compound.
Instrumentation and Reagents:
-
Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and syringes.
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade), this compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh 25 mg of the this compound sample, dissolve in and dilute to 100 mL with the mobile phase to achieve a theoretical concentration of 250 µg/mL. Further dilute to a concentration within the calibration range.
Method Validation Summary:
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a general procedure for the analysis of this compound by GC-MS, which includes a derivatization step to improve volatility and chromatographic performance.
Instrumentation and Reagents:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents and Standards: Dichloromethane or other suitable solvent (GC grade). Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). This compound reference standard.
Derivatization Procedure:
-
Accurately weigh the this compound sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful techniques for the establishment of analytical standards for this compound.
-
HPLC-UV is recommended for routine quality control, offering a balance of speed, precision, and robustness without the need for derivatization.
-
GC-MS is the preferred method when higher sensitivity and definitive structural confirmation are required, particularly for impurity profiling and analysis in complex matrices. The additional derivatization step is a key consideration in the workflow.
The choice between these methods should be guided by the specific analytical requirements of the research or drug development stage. For comprehensive characterization, the use of orthogonal techniques, such as employing both HPLC and GC-MS, is advisable.
A Comparative Guide to the In Vivo and In Vitro Activity of 4-Ethoxybenzamide and its Analogs
A notable scarcity of direct experimental data for 4-Ethoxybenzamide necessitates a comparative analysis based on its structurally related benzamide analogs. This guide synthesizes available data on the in vivo anticonvulsant and in vitro enzyme inhibitory activities of these analogs to project the potential biological profile of this compound.
In Vivo Anticonvulsant Activity of Benzamide Analogs
Several benzamide derivatives have shown promising anticonvulsant effects in preclinical animal models. The primary screening tests for anticonvulsant activity are the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Table 1: In Vivo Anticonvulsant Activity of Representative Benzamide Analogs
| Compound/Analog | Animal Model | Test | Dose/ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 4-Amino-N-amylbenzamide | Mice | MES | 42.98 | >120 | >2.8 | [1] |
| d,l-4-Amino-N-(alpha-methylbenzyl)-benzamide | Mice | MES | 18.02 | 170.78 | 9.5 | [1] |
| Isatin-based Benzamide Derivative (4j) | Mice | MES | 100 | >300 | >3 | [2] |
| Isatin-based Benzamide Derivative (4l) | Mice | PTZ | 100 | >300 | >3 | [2] |
| 1-Cyclopentenecarboxylic acid benzylamide | Mice | MES | 85.36 | 212.5 | 2.49 | [3] |
| 1-Cyclopentenecarboxylic acid benzylamide | Mice | scPTZ | 1.37 | >300 | >218 | [3] |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index.
In Vitro Enzyme Inhibition by Benzamide Analogs
Benzamide derivatives have been explored as inhibitors of various enzymes, suggesting potential therapeutic applications beyond epilepsy. A prominent target is cyclooxygenase (COX), an enzyme involved in inflammation.
Table 2: In Vitro Enzyme Inhibitory Activity of Representative Benzamide Analogs
| Compound/Analog | Target Enzyme | Assay Type | IC₅₀/Inhibition % | Reference |
| Parsalmide | COX-1 | Enzyme Inhibition Assay | IC₅₀ = 0.8 µM | [4] |
| Parsalmide | COX-2 | Enzyme Inhibition Assay | IC₅₀ = 15 µM | [4] |
| Benzamide Derivative (11b) | COX-1 | Enzyme Inhibition Assay | IC₅₀ = 1.2 µM | [4] |
| Benzamide Derivative (11b) | COX-2 | Enzyme Inhibition Assay | IC₅₀ = 20 µM | [4] |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC₅₀ = 0.056 µM | [5] |
| 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition Assay | 72% inhibition | [6] |
| Benzimidazole derivative (7i) | α-Amylase | Enzyme Inhibition Assay | IC₅₀ = 1.10 µM | [7] |
IC₅₀: Half-maximal Inhibitory Concentration.
Experimental Protocols
In Vivo Anticonvulsant Screening
A standardized workflow is followed for the preliminary in vivo evaluation of anticonvulsant drug candidates, as established by the Antiepileptic Drug Development (ADD) Program.
Caption: Workflow for in vivo anticonvulsant activity screening.
Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.[1][2][3][8]
Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a convulsant that acts as a GABA-A receptor antagonist. The test assesses a compound's ability to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of PTZ.[3][8]
Rotarod Neurotoxicity Test: This test evaluates motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they remain on the rod is measured. A reduced time indicates neurotoxicity.[2][8]
In Vitro Enzyme Inhibition Assay
The general procedure for determining the in vitro enzyme inhibitory potential of a compound involves measuring the enzyme's activity in the presence and absence of the test compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
Cyclooxygenase (COX) Inhibition Assay: The activity of COX-1 and COX-2 is typically measured by monitoring the initial rate of oxygen uptake using an oxygen electrode or by quantifying the production of prostaglandins (e.g., PGE₂) using methods like ELISA.[4]
Potential Signaling Pathway: Cyclooxygenase Inhibition
Based on the activity of related benzamides, a plausible mechanism of action for this compound, particularly for anti-inflammatory effects, could be the inhibition of the cyclooxygenase (COX) pathway. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by benzamide analogs.
By inhibiting COX enzymes, benzamide derivatives can reduce the production of prostaglandins, thereby alleviating inflammatory responses.[9][10] The selectivity for COX-1 versus COX-2 can influence the therapeutic effects and side-effect profile of the compound.[4]
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. Based on the data from related benzamide derivatives, it is plausible that this compound could exhibit in vivo anticonvulsant properties and may act as an in vitro inhibitor of various enzymes, potentially including cyclooxygenase. Further experimental validation is necessary to confirm these hypotheses and to fully characterize the therapeutic potential of this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a clear roadmap for such future investigations.
References
- 1. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Ethoxybenzamide: A Comparative Guide to Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of published data on the specific biological targets and activity of 4-Ethoxybenzamide. This guide is based on the hypothesis that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, a characteristic of its structural isomer, the known analgesic and anti-inflammatory agent 2-ethoxybenzamide (ethenzamide). The experimental data presented for this compound is hypothetical and intended to serve as a framework for potential future investigations.
Introduction
Cyclooxygenase (COX) enzymes are key mediators of inflammation, pain, and fever through their role in the synthesis of prostaglandins.[1] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammation.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that exert their effects by inhibiting COX enzymes.[] This guide provides a comparative analysis of the hypothetical performance of this compound against a panel of well-characterized COX inhibitors, offering a framework for its potential evaluation as an anti-inflammatory agent.
Performance Comparison of COX Inhibitors
The following table summarizes the hypothetical inhibitory activity of this compound against COX-1 and COX-2, benchmarked against known non-selective and COX-2 selective inhibitors. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical | 5.2 | 1.8 | 2.9 |
| Ibuprofen | Non-selective NSAID | 13 | 344 | 0.04 |
| Aspirin | Non-selective NSAID | 1.0 | 170 | 0.006 |
| Diclofenac | Non-selective NSAID | 6.0 | 2.0 | 3.0 |
| Celecoxib | COX-2 Selective | 15 | 0.04 | 375 |
| Etoricoxib | COX-2 Selective | 50 | 0.47 | 106 |
Experimental Protocols
In Vitro COX Inhibition Assay (Oxygen Consumption Method)
This assay measures the consumption of oxygen during the COX-catalyzed conversion of arachidonic acid to prostaglandin G2 (PGG2).[4]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)
-
Clark-type oxygen electrode
Procedure:
-
Equilibrate the assay buffer to 37°C in the oxygen electrode chamber.
-
Add the COX enzyme (either COX-1 or COX-2) to the chamber.
-
Add the test compound at various concentrations and incubate for 5 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the rate of oxygen consumption using the oxygen electrode.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based COX-2 Inhibition Assay (PGE2 Measurement)
This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.[5]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds dissolved in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to LPS-stimulated cells without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Pathways and Workflows
Cyclooxygenase Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.
In Vitro COX Inhibition Assay Workflow
Caption: Workflow for the in vitro oxygen consumption-based COX inhibition assay.
Cell-Based COX Inhibition Assay Workflow
Caption: Workflow for the cell-based PGE2 measurement for COX-2 inhibition.
References
Safety Operating Guide
Proper Disposal of 4-Ethoxybenzamide: A Comprehensive Guide
The following protocol provides essential safety and logistical information for the proper disposal of 4-Ethoxybenzamide. This guidance is based on established best practices for laboratory chemical waste management and information from safety data sheets (SDS) of structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific chemical hygiene and waste disposal plans in conjunction with this guide.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE):
Before handling this compound waste, ensure the following PPE is worn:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use) and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of handling.[3][5]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Solid Waste: Collect pure this compound, or material heavily contaminated with it, in a dedicated solid chemical waste container.[1]
-
Liquid Waste: If this compound is in a solvent, collect it in a compatible liquid waste container. Do not mix incompatible wastes.[6] For example, flammable solvents can be combined, but acids and bases should be kept separate.[4][7]
-
Contaminated Materials: Any items lightly contaminated with this compound, such as weighing boats, gloves, and paper towels, should be collected in the same container as the solid waste.[1]
2. Container Selection and Labeling:
-
Container Type: Use a clean, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[1][7] The container must have a secure, tight-fitting screw cap.[7]
-
Labeling: All waste containers must be properly labeled as soon as waste is first added. Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentages of each component
-
The relevant hazard characteristics (e.g., flammable, toxic)
-
The date of accumulation
-
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][7][8]
-
Storage Conditions: Keep the waste container tightly closed at all times, except when adding waste.[1][9] Provide secondary containment for liquid waste to prevent spills.[4]
-
Inspection: Regularly inspect the SAA for any signs of container leakage or deterioration.[7]
4. Final Disposal:
-
Request Pickup: Once the waste container is full (do not fill beyond 90% capacity), or if it has been in storage for the maximum allowed time (often up to one year, provided volume limits are not exceeded), contact your institution's EHS department to request a waste pickup.[4][8][10]
-
Professional Disposal: The EHS department will arrange for the waste to be transported to a licensed disposal company for appropriate treatment, such as incineration.[3]
Quantitative Data for Chemical Waste Management
The following table summarizes typical quantitative limits and guidelines for laboratory chemical waste. These values may vary by institution and local regulations.
| Parameter | Guideline/Limit | Source(s) |
| Maximum SAA Volume | 55 gallons of hazardous waste | [8] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [8] |
| Maximum Container Fill Level | 90% of total capacity | [4][10] |
| Maximum SAA Storage Time | Up to 12 months (if volume limits are not exceeded) | [8] |
| Time to Removal After Container is Full | Within 3 calendar days | [8] |
| pH Range for Aqueous Sewer Discharge | Between 5.5 and 9.0 (Note: Hazardous chemicals should not be drain disposed) | [9] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Ethoxybenzamide
Essential Safety and Handling Guide for 4-Ethoxybenzamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] It is crucial to handle this compound with care, employing appropriate personal protective equipment and adhering to standard laboratory safety practices.
Quantitative Safety Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| GHS Hazard Classification | Acute Toxicity 4, Oral | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 132 - 134 °C | [2] |
Occupational exposure limits (OELs) for this compound have not been established.[2][3][4]
Operational Plan: Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound, from preparation to disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5][6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[5]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Standard |
| Eye Protection | Chemical safety goggles or a face shield. | ANSI Z87.1, EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. | EN 374 |
| Respiratory Protection | A NIOSH-approved N95 (or better) respirator is required if dust is generated. | NIOSH (US), CEN (EU) |
| Body Protection | A laboratory coat or chemical-resistant coveralls. |
Step-by-Step Handling Protocol
Preparation:
-
Confirm that all necessary engineering controls are functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use spatulas and other tools carefully to minimize the generation of airborne dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
Experimental Use:
-
Keep containers of this compound tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures. |
Disposal Plan
Waste Characterization:
-
Waste containing this compound should be considered hazardous waste.
Disposal Procedure:
-
Collect all solid waste, including contaminated PPE and bench paper, in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed professional waste disposal service.[7]
-
Do not dispose of this compound down the drain or in the general trash.[2][7]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7]
Workflow and Logic Diagrams
The following diagrams illustrate the key procedural workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
